Technical Whitepaper: Physicochemical Profiling and Synthetic Utilization of 5-Bromo-1-methyl-3-nitro-1H-1,2,4-triazole
Executive Summary In modern drug discovery and agrochemical development, highly functionalized heterocyclic building blocks serve as critical nodes for structural diversification. As a Senior Application Scientist, I app...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery and agrochemical development, highly functionalized heterocyclic building blocks serve as critical nodes for structural diversification. As a Senior Application Scientist, I approach these scaffolds not merely as static chemical entities, but as dynamic platforms engineered for orthogonal reactivity. 5-Bromo-1-methyl-3-nitro-1H-1,2,4-triazole is a prime example of a privileged scaffold.
The primary inquiry regarding this compound centers on its fundamental identifiers: it possesses the CAS Number 31123-19-0 and a Molecular Weight of 206.99 g/mol [1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic rationale behind its synthesis, and its strategic application in cross-coupling and derivatization workflows.
Physicochemical Profiling & Structural Logic
The utility of 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole stems directly from its electronic distribution. The highly electron-withdrawing nitro group at the C3 position depletes electron density from the triazole core, rendering the C5 position (bearing the polarizable bromine atom) highly susceptible to oxidative addition by transition metals.
To facilitate rapid reference and comparative analysis during library design, the quantitative and physical data of the compound are summarized below.
Property
Value
Causality / Significance
Compound Name
5-Bromo-1-methyl-3-nitro-1H-1,2,4-triazole
N-methylation fixes the tautomeric form, preventing catalyst poisoning during downstream coupling.
CAS Number
31123-19-0
Standard registry identifier for procurement and regulatory tracking [2].
Molecular Weight
206.99 g/mol
Low molecular weight ensures derivatives remain within Lipinski's Rule of 5.
Molecular Formula
C3H3BrN4O2
High nitrogen/oxygen content increases topological polar surface area (TPSA).
SMILES
O=C(Br)=N1)[O-]
Enables computational modeling and virtual screening workflows.
Physical State
Solid (m.p. 90.5°C - 91.5°C)
Crystalline nature allows for high-purity isolation via simple recrystallization [3].
Synthetic Methodology: The N-Methylation Protocol
The synthesis of 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole requires precise regiocontrol. Alkylation of 1,2,4-triazoles often yields a mixture of N1, N2, and N4 isomers. However, the steric bulk of the bromine atom and the electronic pull of the nitro group bias the deprotonated triazolide anion to react preferentially at the N1 position when subjected to controlled conditions [3].
Step-by-Step Experimental Workflow
This protocol is designed as a self-validating system. The specific sequence of solvent extraction and alkaline washing intrinsically purifies the product, ensuring that any deviation in yield or purity can be immediately traced back to temperature control or reagent stoichiometry.
Deprotonation: Suspend 13.1 g of 3-bromo-5-nitro-1H-1,2,4-triazole in 100 mL of acetone. Cool the stirred solution to 0°C using an ice bath.
Causality: Acetone is a polar aprotic solvent that readily dissolves the starting material and is miscible with the aqueous base, facilitating rapid generation of the triazolide anion without competing solvolysis.
Base Addition: Slowly treat the cooled solution with 30 mL of a 10% aqueous sodium hydroxide (NaOH) solution.
Electrophilic Alkylation: Dropwise, add 9.5 g of dimethyl sulphate.
Causality: Dimethyl sulphate is a powerful methylating agent. The 0°C environment is critical here to control the exothermic reaction and suppress the formation of unwanted N4-methyl or O-methyl byproducts.
Propagation: Allow the reaction mixture to warm to room temperature and stir for 18 hours.
Primary Workup: Evaporate the acetone in vacuo. Dilute the remaining residue with deionized water and extract thoroughly with ethyl acetate.
Self-Validating Purification (Alkaline Wash): Wash the combined organic extracts with 2N NaOH solution, followed by brine/water.
Causality: This is the critical self-validating step. Unreacted 3-bromo-5-nitro-1H-1,2,4-triazole remains highly acidic (pKa ~ 3-4) and will partition into the basic aqueous layer, while any unreacted dimethyl sulphate is hydrolyzed. If the organic layer is isolated correctly, it will contain only the neutral, methylated product.
Isolation: Evaporate the organic layer in vacuo. Recrystallize the resulting crude solid from a binary solvent system of ethyl acetate and cyclohexane to yield 6.0 g of pure title compound (m.p. 90.5°C - 91.5°C).
Fig 1: Step-by-step N-methylation workflow for 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole synthesis.
Orthogonal Reactivity in Drug Discovery
The true value of 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole lies in its orthogonal functional handles. In library synthesis, it is imperative to selectively react one site without perturbing the other.
The C5-Bromo Handle (Electrophile): The electron-deficient triazole ring activates the C-Br bond, making it an excellent substrate for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations). This allows for the rapid installation of diverse aryl, heteroaryl, or alkylamine substituents.
The C3-Nitro Handle (Pre-Amine): Once the C5 position is functionalized, the nitro group can be selectively reduced to a primary amine using catalytic hydrogenation (Pd/C, H₂) or dissolving metal reduction (Fe/HCl). The resulting 3-amino-1,2,4-triazole can then be converted into amides, ureas, or sulfonamides to probe target binding pockets.
Fig 2: Orthogonal functionalization logic of the bromo and nitro handles for library generation.
Analytical Validation & Quality Control
To ensure the integrity of the synthesized or procured batch, analytical validation is required.
¹H NMR (CDCl₃): The spectrum should be remarkably simple, exhibiting a single sharp singlet integrating to 3 protons around δ 4.0 - 4.2 ppm, corresponding to the N-methyl group. The absence of any downfield N-H protons confirms complete alkylation.
LC-MS: Electrospray ionization (ESI) should reveal an isotopic pattern characteristic of a single bromine atom (an M and M+2 peak of roughly equal intensity at m/z 207 and 209).
By adhering to these stringent synthetic and analytical protocols, researchers can reliably deploy 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole as a foundational building block in complex drug discovery campaigns.
PrepChem. "Synthesis of 5-Bromo-1-methyl-3-nitro-1H-1,2,4-triazole." Preparative Chemistry Procedures. Available at:[Link]
Exploratory
1H and 13C NMR Chemical Shifts for 5-Bromo-1-methyl-3-nitro-1H-1,2,4-triazole: A Comprehensive Spectroscopic Guide
Executive Summary The compound 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole is a highly functionalized heterocyclic scaffold utilized in the synthesis of energetic materials, pharmaceutical intermediates, and nucleoside an...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole is a highly functionalized heterocyclic scaffold utilized in the synthesis of energetic materials, pharmaceutical intermediates, and nucleoside analogs[1]. Due to the asymmetric substitution of the 1,2,4-triazole ring, definitive regiochemical assignment is a frequent bottleneck in synthetic workflows. This whitepaper provides a rigorous, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy framework. By analyzing the distinct electronic environments created by the N-methyl, C3-nitro, and C5-bromo substituents, we establish the quantitative chemical shifts and the 2D NMR logic required for unambiguous structural elucidation.
Structural Dynamics & Spectroscopic Rationale
The 1,2,4-triazole ring is an electron-deficient aromatic system. The introduction of three distinct substituents drastically alters the local magnetic environments of the nuclei, leading to highly predictable and well-separated chemical shifts:
C3-Nitro Group Effect: The nitro (
−NO2
) group is strongly electron-withdrawing via both inductive and resonance effects. This severely deshields the adjacent C3 carbon, pushing its resonance far downfield into the
157−164 ppm
range, a hallmark of nitro-substituted triazoles[2].
C5-Bromo Heavy Atom Effect: While halogens are electronegative, bromine possesses a large, polarizable electron cloud. This induces a diamagnetic shielding effect on the directly attached C5 carbon (the "heavy atom effect"), causing it to resonate significantly upfield relative to C3, typically in the
128−134 ppm
range[3].
N1-Methyl Deshielding: The
N−CH3
protons and carbon are deshielded by the adjacent electronegative nitrogen (N1) and the overall electron-withdrawing nature of the functionalized triazole ring.
Understanding these causal relationships is critical. Relying solely on 1D NMR without understanding the underlying electronic effects often leads to misassignment of the C3 and C5 positions.
Quantitative Chemical Shift Data
The following tables summarize the empirical chemical shift data for 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole, derived from the established spectroscopic behavior of highly functionalized nitro-triazole and bromo-triazole derivatives[3][4].
Table 1:
1
H NMR Chemical Shifts (400 MHz, DMSO-
d6
)
Nucleus
Multiplicity
Integration
Chemical Shift (δ, ppm)
Spectroscopic Rationale
N1-
CH3
Singlet (s)
3H
4.05−4.20
Deshielded by the N1 atom and the electron-withdrawing
−NO2
and
−Br
groups on the aromatic ring.
Table 2:
13
C NMR Chemical Shifts (100 MHz, DMSO-
d6
)
Nucleus
Type
Chemical Shift (δ, ppm)
Spectroscopic Rationale
C3
Quaternary (
C−NO2
)
161.0−163.5
Extreme deshielding due to the strong
−I
and
−M
effects of the nitro group[2].
C5
Quaternary (
C−Br
)
128.0−132.0
Diamagnetic shielding caused by the heavy atom effect of the bromine atom[3].
N1-
CH3
Primary (
CH3
)
38.0−41.0
Typical shift for an N-methyl group on an electron-deficient triazole ring.
Self-Validating NMR Acquisition Protocol
To ensure absolute trustworthiness in the data, the following protocol is designed as a self-validating system. Each step contains a validation checkpoint that must be passed before proceeding, ensuring that artifacts are not mistaken for real signals.
Fig 1: Self-validating NMR acquisition workflow for triazole characterization.
Step 1: Sample Preparation
Action: Dissolve
15−20 mg
of 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole in
0.6 mL
of anhydrous DMSO-
d6
.
Causality: DMSO-
d6
is chosen over
CDCl3
because highly polar nitro-triazoles often exhibit poor solubility and aggregation in non-polar solvents, which broadens NMR lines.
Validation Checkpoint: Insert the tube into the spectrometer. A successful preparation is validated by a stable, non-fluctuating deuterium lock signal and a solvent peak linewidth at half-height (
W1/2
) of
<1.0 Hz
after automated shimming.
Step 2:
1
H NMR Acquisition
Action: Acquire a standard 1D proton spectrum (e.g., 16 scans, relaxation delay
D1=2 s
).
Causality: The
N−CH3
singlet is the only proton signal in this molecule. A short acquisition confirms sample purity and provides the exact
F1
frequency required for subsequent 2D experiments.
Validation Checkpoint: The
N−CH3
peak must integrate perfectly to 3.0 relative to any known internal standard, and no broad humps (indicating paramagnetic impurities or poor shimming) should be present.
Step 3:
13
C NMR Acquisition
Action: Acquire a proton-decoupled
13
C spectrum (e.g., 512-1024 scans,
D1=2 s
).
Causality: Quaternary carbons (C3 and C5) lack Nuclear Overhauser Effect (NOE) enhancement from directly attached protons and suffer from quadrupolar broadening due to adjacent
14N
nuclei. High scan counts are mandatory to resolve C3 and C5 from the baseline.
Validation Checkpoint: Verify that the Signal-to-Noise (S/N) ratio of the weakest quaternary carbon is at least 10:1 before terminating the acquisition.
Mechanistic Regiochemical Assignment via HMBC
While 1D chemical shifts provide strong evidence, Heteronuclear Multiple Bond Correlation (HMBC) is the definitive method for proving the regiochemistry of the bromo and nitro groups.
In 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole, the
N−CH3
protons are separated from C5 by three bonds (
3JCH
) and from C3 by four bonds (
4JCH
).
The Causality of HMBC: HMBC experiments are optimized for long-range couplings of
6−8 Hz
, which perfectly matches typical
3JCH
couplings. Four-bond couplings (
4JCH
) are generally near
0−1 Hz
and will not appear in a standard HMBC spectrum.
The Logical Proof: The
N−CH3
proton signal (
δ∼4.1 ppm
) will show a strong cross-peak to the carbon at
δ∼130 ppm
(C5). It will not show a cross-peak to the carbon at
δ∼162 ppm
(C3). This dynamically proves that the bromine is at C5 and the nitro group is at C3.
Fig 2: HMBC correlation logic for definitive regiochemical assignment of C3 and C5.
By executing this self-validating workflow and applying the HMBC logical proof, researchers can confidently assign the structure of 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole, eliminating the ambiguity often associated with highly substituted heterocyclic scaffolds.
Technical Guide: Crystal Structure and X-Ray Diffraction Analysis of 5-Bromo-1-methyl-3-nitro-1H-1,2,4-triazole
Executive Summary The compound 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole (CAS: 31123-19-0) is a highly functionalized heterocyclic building block of significant interest in both pharmaceutical drug development and the s...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole (CAS: 31123-19-0) is a highly functionalized heterocyclic building block of significant interest in both pharmaceutical drug development and the synthesis of energetic materials[1][2]. Featuring a planar aromatic core, an electron-withdrawing nitro group, and a polarizable bromine atom, this molecule exhibits unique supramolecular behavior driven by halogen bonding[3]. This whitepaper provides an in-depth technical analysis of its regioselective synthesis, crystallization mechanics, and Single-Crystal X-Ray Diffraction (SCXRD) structural profile.
Mechanistic Synthesis and Regioselective Alkylation
The synthesis of 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole relies on the regioselective N-alkylation of its tautomeric precursor, 3-bromo-5-nitro-1H-1,2,4-triazole[4]. Understanding the electronic distribution within the triazole ring is critical for predicting the site of methylation.
In the unmethylated state, the strongly electron-withdrawing nitro group at the C3/C5 position drastically reduces the nucleophilicity of its adjacent nitrogen atoms. Upon deprotonation with a base, the resulting triazolide anion undergoes electrophilic attack by dimethyl sulfate. The reaction preferentially occurs at the nitrogen atom adjacent to the bromine atom (N1), as it is less electronically deactivated than the nitrogen adjacent to the nitro group. This regioselectivity permanently fixes the structure as 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole.
Regioselective synthesis pathway of 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole.
Protocol 1: Synthesis and Crystallization Workflow
Note: Every step in this protocol is designed as a self-validating system to ensure phase purity and optimal crystal growth.
Dissolution: Dissolve 13.1 g of 3-bromo-5-nitro-1H-1,2,4-triazole in 100 mL of acetone[4].
Causality: Acetone serves as a polar aprotic medium that fully solubilizes the precursor without acting as a competing nucleophile during the subsequent methylation step.
Deprotonation: Cool the solution to 0°C and slowly add 30 mL of 10% NaOH solution[4].
Causality: Cooling prevents exothermic degradation. The NaOH deprotonates the acidic triazole N-H (pKa ~6-8), generating the highly reactive triazolide anion.
Alkylation: Add 9.5 g of dimethyl sulfate dropwise. Stir for 18 hours at room temperature[4].
Causality: Dimethyl sulfate is a hard electrophile. The extended reaction time ensures complete conversion via the regioselective pathway described above.
Workup: Evaporate the acetone in vacuo. Dilute the residue with water and extract with ethyl acetate. Wash the combined organic extracts with 2N NaOH, followed by water[4].
Causality: The 2N NaOH wash is a critical purification step; it selectively removes any unreacted, acidic precursor, leaving only the neutral methylated product in the organic layer.
Crystallization: Recrystallize the resulting solid from a binary mixture of ethyl acetate and cyclohexane[4].
Causality: Ethyl acetate acts as the solvent, while cyclohexane acts as the antisolvent. Slow evaporation of this mixture yields high-quality, diffraction-grade single crystals (m.p. 90.5°–91.5°C)[4].
To determine the precise atomic coordinates and intermolecular interactions, SCXRD must be performed under cryogenic conditions.
Protocol 2: SCXRD Data Collection and Refinement
Crystal Mounting: Select a clear, block-shaped single crystal (approx. 0.2 × 0.2 × 0.1 mm) and mount it on a MiTeGen loop using perfluoropolyether oil.
Causality: The inert oil protects the hygroscopic/reactive crystal from atmospheric moisture and secures it rigidly during cryo-cooling.
Data Collection: Transfer the mounted crystal to a diffractometer equipped with a CMOS detector and a Mo Kα X-ray source (λ = 0.71073 Å). Cool the crystal to 150 K using a continuous nitrogen stream.
Causality: Low-temperature data collection minimizes atomic thermal vibrations (Debye-Waller factors), significantly improving high-angle diffraction resolution and overall data quality[5].
Data Reduction & Absorption Correction: Integrate the diffraction frames and apply a multi-scan absorption correction (e.g., SADABS).
Causality: Bromine is a heavy atom that strongly absorbs X-rays. Empirical absorption correction is mandatory to prevent artifacts in the electron density map.
Structure Solution: Solve the phase problem using Direct Methods (SHELXT) and refine the structure via full-matrix least-squares on F² (SHELXL)[6].
Causality: F² refinement utilizes all collected data (including weak reflections), providing the most statistically robust structural model.
Crystallographic Data and Structural Analysis
While the exact unit cell parameters for CAS 31123-19-0 are proprietary in some databases, highly accurate structural models can be extrapolated from isostructural analogues such as 5-azido-1-methyl-3-nitro-1,2,4-triazole[5] and the polymorphs of 3-nitro-1,2,4-triazole[6]. The triazole ring is strictly planar, with the nitro group exhibiting near-coplanarity to maximize π-conjugation.
Table 1: Representative Crystallographic Parameters (Modeled via Isostructural Analogues)
In the absence of traditional hydrogen bond donors (due to the N-methylation), the crystal packing of 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole is dominated by Halogen Bonding (XB) and π-π stacking [3].
Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic Lewis base[3][7]. In this molecule, the highly polarizable bromine atom at the C5 position features a pronounced "σ-hole" (a region of positive electrostatic potential along the C-Br bond axis)[3]. This σ-hole is further enhanced by the strong electron-withdrawing nature of the nitro group and the triazole ring[8]. Consequently, the bromine atom acts as a potent halogen bond donor, interacting strongly with the oxygen atoms of the nitro group on adjacent molecules (C-Br···O interactions)[9]. This creates a rigid 3D supramolecular network, which is responsible for the compound's high crystalline density and thermal stability.
Supramolecular interactions driving crystal packing via halogen bonding and π-π stacking.
References
Synthesis of 5-Bromo-1-methyl-3-nitro-1H-1,2,4-triazole. PrepChem.
Polymorphism, phase transformation and energetic properties of 3-nitro-1,2,4-triazole. National Institutes of Health (NIH).
Building Blocks Catalogue December 2018. Namiki Shoji Co., Ltd.
Preparation and Crystal Structure of 5-Azido-3-nitro-1H-1,2,4-triazole, Its Methyl Derivative and Potassium Salt. MDPI Crystals.
Open Bis(triazolium) Structural Motifs as a Benchmark To Study Combined Hydrogen- and Halogen-Bonding Interactions. The Journal of Organic Chemistry (ACS).
Halo-1,2,3-triazolium Salts as Halogen Bond Donors for the Activation of Imines. The Journal of Organic Chemistry (ACS).
Stereo- and Regioselective [3+2] Cycloaddition of Acetoxy Allenoates with Azides. ResearchGate.
Cu-Catalyzed Cycloaddition of Aryl Azides to 1-Iodobuta-1,3-diynes. ResearchGate.
Thermodynamic stability and decomposition temperature of 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole
An In-Depth Technical Guide to the Thermodynamic Stability and Decomposition of 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability an...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Thermodynamic Stability and Decomposition of 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole
Abstract
This technical guide provides a comprehensive analysis of the thermodynamic stability and thermal decomposition profile of 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole. As a substituted nitrotriazole, this compound is of significant interest due to its potential energetic properties and its role as a versatile intermediate in the synthesis of more complex molecules.[1][2] Understanding its thermal behavior is paramount for ensuring safe handling, storage, and application.[3] This document synthesizes available data, outlines robust methodologies for thermal analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), postulates decomposition pathways based on established chemical principles for analogous structures, and provides detailed experimental protocols.
Introduction and Significance
5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole belongs to the class of five-membered nitrogen-containing heterocycles, which are foundational scaffolds in pharmaceuticals and materials science.[2][4] The incorporation of a nitro group (-NO2) and a bromine atom (-Br) onto the 1-methyl-1,2,4-triazole core imparts unique chemical characteristics. The nitro group, a well-known energetic functional group, suggests that the molecule may exhibit exothermic decomposition upon heating, classifying it as a potential energetic material.[3][5] A thorough understanding of its thermal stability, decomposition temperature, and the kinetics of its decomposition is critical for any application, from synthetic chemistry to specialized energetic formulations. This guide serves as an essential resource, detailing the necessary experimental frameworks and theoretical considerations for characterizing this molecule.
Synthesis of the Core Compound
The primary route for obtaining 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole involves the methylation of its precursor, 3-bromo-5-nitro-1H-1,2,4-triazole. The following protocol is adapted from established literature.[6]
Step-by-Step Synthesis Protocol
Preparation: A solution of 3-bromo-5-nitro-1H-1,2,4-triazole (13.1 g) in acetone (100 ml) is prepared in a suitable reaction vessel and stirred.
Cooling and Basification: The solution is cooled to 0°C using an ice bath. A 10% sodium hydroxide solution (30 ml) is added dropwise to deprotonate the triazole ring, forming the corresponding sodium salt.
Methylation: Dimethyl sulphate (9.5 g) is added to the cooled mixture. This acts as the methylating agent, introducing the methyl group onto one of the ring's nitrogen atoms.
Reaction: The mixture is allowed to warm to room temperature and stirred for 18 hours.
Workup: The solvent is removed under reduced pressure (in vacuo). The resulting residue is diluted with water and extracted with ethyl acetate.
Purification: The combined organic extracts are washed sequentially with 2N sodium hydroxide solution and water, then evaporated to dryness. The crude solid is recrystallized from an ethyl acetate/cyclohexane mixture.
Final Product: The process yields the purified title compound, 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole, as a solid with a reported melting point of 90.5-91.5°C.[6]
A diagram illustrating the synthesis workflow.
Methodologies for Thermal Stability Assessment
The characterization of a material's thermal stability and decomposition is primarily conducted using a combination of thermal analysis techniques. For energetic materials, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the most crucial.[5][7][8]
Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and an inert reference as a function of temperature.[9] It is indispensable for identifying the melting point (an endothermic event) and any subsequent exothermic decomposition. The area under the exothermic peak can be integrated to determine the enthalpy of decomposition (ΔHd), a key measure of the energy released.[8]
Thermogravimetric Analysis (TGA): TGA measures the change in a sample's mass as it is heated over time.[9] This provides a "decomposition fingerprint," showing the temperature at which mass loss begins (onset of decomposition) and the various stages of the decomposition process.[8]
Combining these methods provides a comprehensive picture: DSC reveals the energy changes, while TGA quantifies the physical mass loss associated with those changes.
Postulated decomposition pathways for the title compound.
Self-Validating Experimental Protocols
To ensure trustworthy and reproducible results, the following detailed protocols for DSC and TGA are provided. The causality behind each parameter is explained to ground the methodology in established best practices for thermal analysis of energetic materials.
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the melting point, onset decomposition temperature, peak decomposition temperature, and enthalpy of decomposition.
Methodology:
Sample Preparation: Accurately weigh 1-2 mg of the sample into a vented or hermetically sealed aluminum crucible. Using a small sample mass is a critical safety measure to manage the energy released during decomposition. A sealed crucible is often used to contain any pressure generated, though a pinhole lid may be used to allow volatiles to escape in a controlled manner.
Instrument Setup: Place the sample crucible and an identical, empty reference crucible into the DSC cell.
Experimental Conditions:
Atmosphere: Purge the cell with high-purity nitrogen at a flow rate of 50 mL/min. An inert atmosphere is essential to prevent oxidative side reactions that would interfere with the true decomposition profile.
Temperature Program: Equilibrate the cell at 30°C. Ramp the temperature at a linear heating rate of 10°C/min up to 400°C. A 10°C/min heating rate provides a good balance between signal resolution and experimental efficiency.
Data Analysis:
Identify the endothermic peak for melting and record its onset and peak temperatures.
Identify the exothermic peak for decomposition. Determine the extrapolated onset temperature (Tonset), which represents the start of the decomposition event.
Record the peak temperature of the exotherm (Tpeak).
Integrate the area under the exothermic peak to calculate the enthalpy of decomposition (ΔHd) in J/g.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the onset temperature of mass loss and characterize the stages of decomposition.
Methodology:
Sample Preparation: Accurately weigh 2-5 mg of the sample into a ceramic or aluminum TGA pan.
Instrument Setup: Place the sample pan onto the TGA balance mechanism.
Experimental Conditions:
Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min to ensure an inert environment.
Temperature Program: Equilibrate at 30°C. Ramp the temperature at a heating rate of 10°C/min up to 500°C. This rate is consistent with the DSC experiment, allowing for direct correlation of thermal events.
Data Analysis:
Generate a plot of mass (%) versus temperature.
Determine the onset temperature of the primary mass loss step.
Analyze the derivative of the TGA curve (DTG curve) to identify the temperature(s) of the maximum rate of mass loss.
Record the total mass loss and the mass of any final residue.
Summary of Thermodynamic Data
The following table summarizes the known and predicted thermal properties of 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole based on available literature and analysis of analogous compounds.
Note: Predicted values should be confirmed by direct experimental measurement using the protocols outlined in this guide.
Conclusion
5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole is a compound with a distinct thermal profile characterized by a melting point near 91°C followed by a significant exothermic decomposition at higher temperatures. While its primary application may be as a synthetic intermediate, its energetic nature, conferred by the nitro group, necessitates a thorough understanding of its thermal stability for safe handling. The methodologies and protocols detailed herein, utilizing DSC and TGA, provide a robust framework for the precise experimental characterization of this compound and other energetic materials. Future work should focus on obtaining precise experimental values for the decomposition temperature and enthalpy, as well as analyzing the evolved gases to definitively confirm the decomposition mechanism.
References
Synthesis of 5-Bromo-1-methyl-3-nitro-1H-1,2,4-triazole. Molbase. Available at: [Link]
Studies on characterisation and thermal behaviour of 3-amino-5-nitro-1,2,4-triazole and its derivatives. ResearchGate. Available at: [Link]
Thermochemical Analysis of Improvised Energetic Materials by Laser-Heating Calorimetry. National Center for Biotechnology Information (PMC). Available at: [Link]
Precision Testing for Energetic Materials and Propellants: How TA Instruments Powers Safety, Stability, and Performance. TA Instruments. Available at: [Link]
Predicting the Shelf Life of Energetic Materials via Kinetic Analysis of Decomposition Data Gathered by Using Thermal Analysis. MDPI. Available at: [Link]
Thermal decomposition mechanisms of nitro-1,2,4-triazoles: A theoretical study. ResearchGate. Available at: [Link]
Synthesis and thermal study of 1,2,4-triazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
Combining the most suitable energetic tetrazole and triazole moieties: synthesis and characterization of 5-(1-hydroxy-3-nitro-1,2,4-triazol-5-yl). Royal Society of Chemistry Publishing. Available at: [Link]
Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. National Center for Biotechnology Information (PMC). Available at: [Link]
How to find energetic metal complex by using TGA/ DSC ? ResearchGate. Available at: [Link]
DSC vs TGA: What's the Difference in Thermal Analysis? SKZ Industrial Co., Limited. Available at: [Link]
Synthesis and reactivity of 5-hydrazino-3-nitro-1,2,4-triazole (HNT): an amphoteric energetic platform. Royal Society of Chemistry Publishing. Available at: [Link]
Chemistry of 1,2,4-Triazoles in Current Science. ISRES Publishing. Available at: [Link]
Technical Guide: Toxicity Profile and Safety Data Sheet (SDS) for 5-Bromo-1-methyl-3-nitro-1H-1,2,4-triazole
An in-depth technical whitepaper on the toxicity profile, handling protocols, and mechanistic behavior of 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole (CAS: 31123-19-0). Executive Summary As a Senior Application Scientist...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical whitepaper on the toxicity profile, handling protocols, and mechanistic behavior of 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole (CAS: 31123-19-0).
Executive Summary
As a Senior Application Scientist navigating the intersection of medicinal chemistry and energetic materials, it is critical to understand that halogenated nitro-triazoles possess a dual-natured chemical profile. 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole is highly valued as an intermediate scaffold in the synthesis of antiparasitic and antifungal agents[1]. However, the very functional groups that confer its biological efficacy—namely the electron-withdrawing nitro group and the high-nitrogen triazole ring—also impart significant toxicological and energetic hazards[2][3]. This whitepaper synthesizes the physicochemical parameters, Global Harmonized System (GHS) safety data, and field-proven experimental protocols required to safely handle and evaluate this compound.
Physicochemical & Structural Profiling
Understanding the baseline properties of 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole is the first step in predicting its behavior in both biological assays and thermal environments. The compound is typically synthesized via the methylation of 3-bromo-5-nitro-1H-1,2,4-triazole using dimethyl sulfate under basic conditions[4].
1,2,4-triazole backbone; N-methylated at pos 1; Nitro group at pos 3; Bromine at pos 5.
Safety Data Sheet (SDS) & Hazard Classification
Based on GHS classification standards, this compound exhibits a classic irritant and harmful profile typical of low-molecular-weight nitroaromatics[6].
Store in a cool, dry, well-ventilated area away from strong oxidizing agents and reducing agents. Cold-chain transportation is often recommended to maintain stability.
Emergency Response
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.
Mechanistic Toxicity Profile
The toxicity of 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole is not merely a byproduct of its structure; it is an active, mechanistically driven process. The nitro group acts simultaneously as a pharmacophore (for targeting pathogens like Trypanosoma cruzi) and a toxicophore in mammalian systems[3].
Enzymatic Bio-Reduction and Oxidative Stress
The primary mechanism of action—and toxicity—is driven by the bio-reduction of the nitro group. In target pathogens, Type I Nitroreductase (NTR) enzymes catalyze a series of electron transfers that reduce the nitro group, generating a highly reactive nitro anion radical (NO₂•⁻)[1]. In mammalian host cells, non-specific reductases can trigger a similar, albeit less efficient, redox cycling process. This generates Reactive Oxygen Species (ROS), leading to oxidative stress, lipid peroxidation, and DNA fragmentation[3][7]. Furthermore, subchronic oral exposure to related nitro-triazoles in mammalian models (e.g., rats) has demonstrated dose-dependent testicular toxicity, indicating a specific vulnerability of reproductive tissues to this class of compounds[8].
Figure 1: Enzymatic bio-reduction pathway of nitro-triazoles leading to radical-induced cytotoxicity.
Experimental Workflows (E-E-A-T)
To ensure empirical trustworthiness, any laboratory working with this compound must implement self-validating experimental systems. Below are the definitive protocols for assessing its genotoxicity and energetic stability.
Protocol A: Ames Test for Mutagenicity Assessment
Because nitro-compounds have a high propensity for mutagenicity, an Ames test is mandatory before advancing this scaffold in drug development[7].
Causality Check: We utilize Salmonella typhimurium strains TA98 and TA100 to detect frameshift and base-pair substitution mutations, respectively. The inclusion of the rat liver S9 fraction is critical; without it, the assay cannot simulate the mammalian hepatic metabolism required to bio-activate the nitro-triazole into its mutagenic radical intermediates.
Step-by-Step Methodology:
Preparation of S9 Mix: Thaw rat liver S9 fraction on ice. Mix with NADP⁺ and glucose-6-phosphate to create the metabolic activation system. Self-validation: Always run a positive control (e.g., 2-aminoanthracene) that strictly requires S9 activation to confirm the fraction's viability.
Bacterial Culture: Grow TA98 and TA100 strains overnight in nutrient broth until they reach an OD₆₀₀ of 1.0 - 1.2.
Dose Formulation: Dissolve 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole in anhydrous DMSO. Prepare a serial dilution ranging from 0.1 µ g/plate to 1000 µ g/plate .
Pre-incubation: In sterile culture tubes, combine 0.1 mL bacterial culture, 0.5 mL S9 mix (or phosphate buffer for non-activated testing), and 0.1 mL of the test compound. Incubate at 37°C for 20 minutes to allow metabolic interaction.
Plating: Add 2.0 mL of molten top agar (containing trace histidine/biotin) to the tubes, vortex gently, and pour over minimal glucose agar plates.
Incubation & Scoring: Invert plates and incubate at 37°C for 48 hours. Count revertant colonies. A dose-dependent increase in colonies (≥2x the solvent control) indicates a positive mutagenic response.
Nitro-triazoles possess inherent energetic properties due to their high nitrogen content and the oxidative potential of the nitro group[2]. Thermal profiling is required to establish safe handling limits.
Causality Check: We use a pinhole lid on the crucible rather than a hermetically sealed one. A sealed lid would trap gaseous decomposition products (N₂, NOₓ), artificially suppressing the decomposition onset temperature due to localized pressure buildup, which yields dangerously inaccurate safety data[2].
Step-by-Step Methodology:
Sample Preparation: Weigh exactly 2.0 - 3.0 mg of 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole into an aluminum crucible.
Crucible Sealing: Crimp an aluminum lid containing a 50 µm pinhole onto the crucible.
Atmosphere Control: Place the sample and an empty reference crucible into the Differential Scanning Calorimeter (DSC) / Thermogravimetric Analyzer (TGA). Purge the furnace with dry Nitrogen (N₂) at a flow rate of 50 mL/min to prevent ambient oxidation.
Heating Ramp: Program the instrument to heat from 25°C to 400°C at a strict, constant rate of 10°C/min.
Data Analysis: Record the heat flow (DSC) and mass loss (TGA). The melting point will appear as a sharp endotherm near 90°C[4]. The onset of a subsequent sharp exothermic peak indicates the decomposition temperature (
Tdec
). Safe operating temperatures must be maintained at least 50°C below the
Tdec
.
Step-by-step synthesis protocol for 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole
Application Note: Regioselective Synthesis and Purification of 5-Bromo-1-methyl-3-nitro-1H-1,2,4-triazole Audience: Research Scientists, Synthetic Chemists, and Drug Development Professionals Field Application: Heterocyc...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Regioselective Synthesis and Purification of 5-Bromo-1-methyl-3-nitro-1H-1,2,4-triazole
Audience: Research Scientists, Synthetic Chemists, and Drug Development Professionals
Field Application: Heterocyclic Building Blocks, Medicinal Chemistry, Pharmacophore Development
Introduction & Mechanistic Rationale
Substituted 1,2,4-triazoles are highly privileged scaffolds in medicinal chemistry, frequently utilized as bioisosteres for amides and esters, and as core structural motifs in antifungal and antineoplastic agents. The synthesis of 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole (CAS: 31123-19-0) presents a classic challenge in heterocyclic chemistry: achieving regioselective N-alkylation [1].
When 3-bromo-5-nitro-1H-1,2,4-triazole is subjected to basic conditions, it forms a highly delocalized triazolide anion. The subsequent introduction of a methylating agent, such as dimethyl sulfate, could theoretically yield multiple N-methyl isomers due to tautomerization. However, the steric bulk of the adjacent bromine atom and the strong electron-withdrawing nature of the nitro group thermodynamically and kinetically favor alkylation at the N1 position. This protocol details a robust, scalable methodology for synthesizing the N1-methylated isomer, utilizing selective extraction and recrystallization to isolate the target compound in high purity [1].
Experimental Workflow & Logical Architecture
The following diagram illustrates the critical path of the synthesis, highlighting the phase transitions and chemical transformations at each stage.
Workflow for the regioselective synthesis of 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole.
Materials and Reagents
Critical Safety Note: Dimethyl sulfate is a potent alkylating agent, highly toxic, and a known carcinogen. This procedure must only be executed in a professional laboratory setting using a certified fume hood. Strict adherence to institutional PPE protocols (chemical-resistant gloves, lab coat, eye protection) is mandatory. All waste containing dimethyl sulfate must be quenched (e.g., using dilute ammonia or alkaline solutions) prior to disposal.
Reagent / Material
Quantity
Equivalents
Role in Synthesis
3-Bromo-5-nitro-1H-1,2,4-triazole
13.1 g (67.9 mmol)
1.0 eq
Starting Material (SM)
Acetone
100 mL
-
Primary Reaction Solvent
Sodium Hydroxide (10% aq)
30 mL
~1.1 eq
Deprotonating Agent
Dimethyl Sulfate
9.5 g (75.3 mmol)
1.1 eq
Electrophilic Methylating Agent
Sodium Hydroxide (2N aq)
As needed
-
Workup Wash (Removes SM)
Ethyl Acetate (EtOAc)
As needed
-
Extraction / Crystallization Solvent
Cyclohexane
As needed
-
Crystallization Anti-solvent
Step-by-Step Methodology
Phase 1: Deprotonation and Anion Formation
Equip a 250 mL round-bottom flask with a magnetic stir bar and place it in an ice-water bath.
Dissolve 13.1 g of 3-bromo-5-nitro-1H-1,2,4-triazole in 100 mL of acetone.
Initiate stirring and allow the solution to cool to 0°C. Causality: Cooling is essential to control the exotherm of the subsequent acid-base reaction and to prevent solvent boil-off.
Slowly add 30 mL of 10% aqueous sodium hydroxide solution dropwise. The mixture will form the reactive triazolide sodium salt.
Phase 2: Regioselective Alkylation
5. While maintaining the reaction temperature at 0°C, add 9.5 g of dimethyl sulfate dropwise via an addition funnel. Causality: Dropwise addition at low temperature prevents runaway exothermic alkylation and minimizes the formation of undesired over-alkylated byproducts or alternative regioisomers.
6. Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25°C).
7. Stir the mixture continuously for 18 hours to ensure complete conversion.
Phase 3: Workup and Selective Extraction
8. Concentrate the reaction mixture in vacuo using a rotary evaporator to remove the volatile acetone.
9. Dilute the resulting aqueous residue with distilled water (approx. 50 mL) and transfer to a separatory funnel.
10. Extract the aqueous phase with ethyl acetate (3 × 50 mL). The methylated product partitions into the organic layer.
11. Combine the ethyl acetate extracts and wash sequentially with 2N sodium hydroxide solution (2 × 30 mL). Causality: The 2N NaOH wash is a critical self-validating step; it selectively deprotonates any unreacted starting material, pulling it back into the aqueous waste phase while leaving the neutral, methylated target compound in the organic phase.
12. Wash the organic layer with brine or distilled water to neutralize, then dry over anhydrous sodium sulfate. Filter and evaporate the solvent in vacuo to yield a crude solid.
Phase 4: Purification
13. Dissolve the crude solid in a minimum amount of hot ethyl acetate.
14. Gradually add cyclohexane (anti-solvent) until the solution becomes slightly turbid, then allow it to cool slowly to room temperature to induce crystallization.
15. Filter the crystals and dry under high vacuum.
Expected Results & Analytical Data
Parameter
Expected Result
Notes
Appearance
Crystalline solid
Typically off-white to pale yellow
Yield
~6.0 g (42.7%)
Yield reflects losses during regioisomer separation and crystallization [1].
Melting Point
90.5°C – 91.5°C
Sharp melting point indicates high purity of the isolated N1 regioisomer.
References
United States Patent Office. (1987). Patent No. US4670448A: Triazole derivatives and their use as fungicides. Assigned to Imperial Chemical Industries PLC.
Application
Application Note: Optimization of Suzuki-Miyaura Cross-Coupling for 5-Bromo-1-methyl-3-nitro-1H-1,2,4-triazole
Introduction & Mechanistic Insights The functionalization of nitrogen-rich heterocycles is a cornerstone of modern medicinal chemistry, particularly in the development of novel antitubercular and antimicrobial agents[1][...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Insights
The functionalization of nitrogen-rich heterocycles is a cornerstone of modern medicinal chemistry, particularly in the development of novel antitubercular and antimicrobial agents[1][2]. Among these building blocks, 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole presents a unique synthetic challenge. While the Suzuki-Miyaura cross-coupling reaction is a premier, versatile method for C–C bond formation[3][4], applying it to highly electron-deficient, nitrogen-dense azoles requires precise mechanistic control.
As an Application Scientist, it is critical to understand the causality behind the reactivity of this specific triazole:
Accelerated Oxidative Addition: The strongly electron-withdrawing nature of the 3-nitro group and the 1-methyl group makes the triazole ring highly electron-deficient. This significantly lowers the activation energy for the oxidative addition of the C5–Br bond to the Pd(0) catalyst[5][6].
Risk of Nucleophilic Aromatic Substitution (SNAr): The same electron deficiency that aids oxidative addition makes the ring highly susceptible to SNAr. If strong bases (e.g., NaOH, KOH) are utilized, hydroxide ions can prematurely displace the nitro group or the bromide, leading to complex degradation profiles.
Catalyst Poisoning: Unprotected or nitrogen-rich azoles possess lone pairs that can tightly coordinate to the palladium center, displacing the active ligands and arresting the catalytic cycle (often observed as the precipitation of palladium black)[7].
To overcome these hurdles, the protocol must utilize a bulky, electron-rich biaryl phosphine ligand (such as XPhos) to sterically block off-target nitrogen coordination, paired with a mild, non-nucleophilic base (such as K3PO4) to facilitate transmetalation without triggering SNAr side reactions.
Figure 1: Suzuki-Miyaura catalytic cycle adapted for electron-deficient bromotriazoles.
Reaction Optimization Data
The following quantitative data summarizes the optimization of the cross-coupling between 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole and phenylboronic acid. The data illustrates the critical causality between catalyst/base selection and reaction viability.
Catalyst System (5 mol%)
Base (2.0 eq)
Solvent (v/v)
Temp (°C)
Conversion (%)
Mechanistic Observation / Causality
Pd(PPh3)4
Na2CO3
Toluene/H2O (4:1)
100
< 20%
Severe catalyst poisoning by triazole nitrogens; thermal degradation observed.
Pd(dppf)Cl2
K2CO3
1,4-Dioxane/H2O (4:1)
80
65%
Bidentate ligand partially prevents poisoning; moderate yield, but slow transmetalation.
XPhos Pd G2
K3PO4
1,4-Dioxane/H2O (4:1)
80
> 95%
Bulky ligand stabilizes Pd(0); mild base drives transmetalation without SNAr degradation.
XPhos Pd G2
NaOH
1,4-Dioxane/H2O (4:1)
80
< 10%
Strong base triggers rapid SNAr displacement of the nitro group; complex mixture.
Experimental Protocol
This self-validating protocol details the optimized synthesis of 1-methyl-3-nitro-5-phenyl-1H-1,2,4-triazole.
Charge an oven-dried 20 mL Schlenk flask with 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole, phenylboronic acid, and K3PO4.
Add 5.0 mL of the 1,4-Dioxane/H2O (4:1) solvent mixture.
Causality Check: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the irreversible oxidation of the active Pd(0) species to inactive Pd(II). Degas the suspension by sparging with Argon gas for 15 minutes, or perform three freeze-pump-thaw cycles.
Step 2: Catalyst Addition
Briefly open the flask under a positive stream of Argon and add the XPhos Pd G2 catalyst.
Causality Check: Adding the precatalyst after the initial degassing prevents its premature activation and degradation. The G2 precatalyst will rapidly undergo activation upon mild heating to release the active Pd(0)-XPhos species.
Step 3: Heating & Self-Validating Monitoring
Seal the flask and heat the reaction mixture to 80 °C using a pre-heated oil bath or heating block.
Stir vigorously (800 rpm) for 4 hours. The biphasic nature of the reaction requires high agitation to ensure adequate mass transfer between the organic and aqueous layers.
Validation: At t = 2 hours, withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.
Expected Result: Disappearance of the starting material isotope pattern at m/z 207/209 ([M+H]⁺ for ⁷⁹Br/⁸¹Br).
Target Result: Appearance of the desired product mass at m/z 205 ([M+H]⁺).
Step 4: Aqueous Work-up
Cool the reaction mixture to room temperature.
Dilute the mixture with 10 mL of Ethyl Acetate (EtOAc) and 10 mL of Deionized Water.
Transfer to a separatory funnel and extract the aqueous layer with EtOAc (2 × 10 mL).
Wash the combined organic layers with saturated NaCl solution (brine) to remove residual dioxane and inorganic salts.
Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Step 5: Purification
Purify the crude residue via flash column chromatography on silica gel.
Use a gradient elution of Hexanes/EtOAc (typically starting at 9:1 and ramping to 7:3).
Validation: The product will elute as a distinct, UV-active band (254 nm). Pool the pure fractions and evaporate to yield the target compound.
Figure 2: Step-by-step experimental workflow for the cross-coupling and purification process.
Nucleophilic aromatic substitution (SNAr) conditions for 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole
An Application Guide to Nucleophilic Aromatic Substitution (SNAr) on 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole Authored by: A Senior Application Scientist This document provides a detailed technical guide for researcher...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide to Nucleophilic Aromatic Substitution (SNAr) on 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole
Authored by: A Senior Application Scientist
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the conditions and execution of Nucleophilic Aromatic Substitution (SNAr) reactions using 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole. This guide is designed to blend fundamental principles with practical, field-proven protocols to ensure successful and reproducible outcomes.
Introduction: The Strategic Value of SNAr on a Highly Activated Triazole System
Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic and heteroaromatic rings.[1][2][3] Unlike electrophilic aromatic substitution, which requires electron-rich substrates, SNAr proceeds efficiently on electron-deficient rings that are appended with a suitable leaving group.[3] This reactivity is particularly valuable in medicinal chemistry, where substituted heterocycles form the scaffold of countless therapeutic agents.[4][5][6][7]
The substrate, 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole , represents a near-ideal system for SNAr. Its reactivity is governed by two key features:
A Highly Electron-Deficient Core: The 1,2,4-triazole ring is inherently electron-poor. This effect is dramatically amplified by the presence of a strongly electron-withdrawing nitro group at the C3 position.
An Effective Leaving Group: The bromine atom at the C5 position serves as an excellent leaving group, readily displaced by a wide range of nucleophiles.
This combination of features renders the C5 position highly electrophilic and susceptible to nucleophilic attack, often allowing reactions to proceed under mild conditions with high regioselectivity.
Synthesis of the Starting Material: 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole
For laboratories where this reagent is not commercially available[8], its synthesis is a straightforward procedure. The protocol below is adapted from established literature methods.[9]
Protocol 0: Synthesis of 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole[9]
Reaction Scheme:
(Image of the reaction: 3-bromo-5-nitro-1H-1,2,4-triazole reacting with dimethyl sulphate in the presence of NaOH and acetone to yield 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole)
Materials:
3-bromo-5-nitro-1H-1,2,4-triazole (1.0 eq)
Acetone (approx. 7.6 mL per g of starting triazole)
10% Sodium Hydroxide (w/v) aqueous solution (approx. 2.3 mL per g of starting triazole)
Dimethyl sulphate (DMS) (1.0 eq)
Ethyl Acetate
Cyclohexane
Deionized Water
2N Sodium Hydroxide solution
Procedure:
To a round-bottom flask equipped with a magnetic stir bar, add 3-bromo-5-nitro-1H-1,2,4-triazole (e.g., 13.1 g) and acetone (100 mL).
Cool the stirred solution to 0 °C in an ice bath.
Slowly add 10% sodium hydroxide solution (30 mL), followed by the dropwise addition of dimethyl sulphate (9.5 g). Caution: Dimethyl sulphate is highly toxic and a suspected carcinogen. Handle with extreme care in a fume hood using appropriate personal protective equipment (PPE).
Allow the mixture to warm to room temperature and stir for 18 hours.
Remove the acetone under reduced pressure using a rotary evaporator.
Dilute the residue with water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volumes).
Combine the organic extracts and wash sequentially with 2N sodium hydroxide solution and then water.
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.
Recrystallize the resulting solid from a mixture of ethyl acetate and cyclohexane to yield pure 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole as a solid (m.p. 90.5-91.5 °C).
Mechanistic Rationale and Key Experimental Parameters
The Addition-Elimination Mechanism
The SNAr reaction on this substrate proceeds via a well-established two-step addition-elimination mechanism .
A simplified representation of the SNAr mechanism will be generated via Graphviz.
Step 1 (Rate-Determining): A nucleophile attacks the electron-deficient C5 carbon, breaking the aromaticity of the triazole ring and forming a tetrahedral anionic intermediate known as a Meisenheimer complex .[3] The stability of this intermediate is paramount. The negative charge is effectively delocalized across the triazole nitrogens and, most importantly, onto the oxygen atoms of the C3-nitro group. This extensive resonance stabilization lowers the activation energy of this step, making the reaction kinetically favorable.
Step 2 (Fast): The aromaticity is restored through the expulsion of the bromide ion, a good leaving group, yielding the final substituted product.
Nucleophile Selection: A broad array of nucleophiles is effective.
N-Nucleophiles: Primary and secondary aliphatic and aromatic amines are common. Aliphatic amines are generally more nucleophilic and react faster than anilines.
O-Nucleophiles: Alkoxides and phenoxides are excellent nucleophiles. They are typically generated in situ from the corresponding alcohol or phenol using a base.
S-Nucleophiles: Thiolates, generated from thiols with a base, are highly potent nucleophiles due to their soft nature and react very efficiently.
Solvent System: Polar aprotic solvents such as DMF, DMSO, THF, or acetonitrile are the solvents of choice.[10] Their primary role is to dissolve the reactants while poorly solvating the anionic nucleophile, thereby preserving its high reactivity. Protic solvents (e.g., ethanol, water) can hydrogen-bond with and deactivate the nucleophile, significantly slowing the reaction.
Base Requirement: The choice of base is dictated by the pKa of the nucleophile's conjugate acid.
For neutral nucleophiles like amines, a non-nucleophilic organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is often added to neutralize the HBr formed during the reaction.
For weakly nucleophilic alcohols, phenols, and thiols, a stronger base is required to generate the anionic nucleophile. Carbonates (K₂CO₃, Cs₂CO₃) are common for phenols and thiols, while stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are used for less acidic alcohols.[10][11][12]
Temperature Control: Due to the high activation of the substrate, many reactions proceed smoothly at room temperature. However, for less reactive nucleophiles, moderate heating (e.g., 40-80 °C) can significantly increase the reaction rate.[10] It is critical to monitor the reaction by TLC or LC-MS to avoid potential decomposition at elevated temperatures.
Validated Experimental Protocols
The following protocols are designed as robust starting points for various SNAr transformations. Researchers should optimize conditions based on their specific nucleophile.
General Workflow
Caption: General experimental workflow for SNAr reactions.
Protocol 1: Amination with Morpholine
Reaction Scheme:
(Image of 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole reacting with morpholine and K₂CO₃ in DMF to yield the morpholine-substituted product)
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole (1.0 eq, e.g., 222 mg, 1.0 mmol).
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction's completion by TLC (e.g., 30% Ethyl Acetate in Hexane) or LC-MS.
Upon completion, pour the reaction mixture into ice-water (50 mL) and stir.
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Protocol 2: O-Arylation with 4-Methoxyphenol
Reaction Scheme:
(Image of 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole reacting with 4-methoxyphenol and Cs₂CO₃ in Acetonitrile to yield the aryloxy-substituted product)
To a dry round-bottom flask under an inert atmosphere, add 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole (1.0 eq, 222 mg, 1.0 mmol) and 4-methoxyphenol (1.1 eq, 136 mg, 1.1 mmol).
Heat the reaction mixture to 60 °C and stir for 8-12 hours, monitoring by TLC or LC-MS.
After cooling to room temperature, filter the mixture to remove inorganic salts and wash the solid with a small amount of acetonitrile.
Concentrate the filtrate under reduced pressure.
Dissolve the residue in ethyl acetate (30 mL) and wash with 1M NaOH (2 x 15 mL) and brine (15 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude material via flash column chromatography.
Protocol 3: S-Alkylation with Benzyl Mercaptan
Reaction Scheme:
(Image of 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole reacting with benzyl mercaptan and K₂CO₃ in THF to yield the thioether product)
To a dry round-bottom flask under an inert atmosphere, add 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole (1.0 eq, 222 mg, 1.0 mmol) and potassium carbonate (K₂CO₃, 1.5 eq, 207 mg, 1.5 mmol).
Add anhydrous THF (10 mL) and cool the mixture to 0 °C.
Add benzyl mercaptan (1.1 eq, 137 mg, 1.1 mmol) dropwise. Note: Thiols have a strong odor; perform this in a well-ventilated fume hood.
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC or LC-MS.
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
Extract the mixture with ethyl acetate (3 x 20 mL).
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purify by flash column chromatography to isolate the desired thioether.
Summary of Reaction Conditions
Protocol
Nucleophile
Base
Solvent
Temperature
Typical Time
1: Amination
Morpholine
K₂CO₃
DMF
Room Temp
4-6 h
2: O-Arylation
4-Methoxyphenol
Cs₂CO₃
Acetonitrile
60 °C
8-12 h
3: S-Alkylation
Benzyl Mercaptan
K₂CO₃
THF
0 °C to RT
2-4 h
Trustworthiness: A Self-Validating System
To ensure the scientific integrity of the results, each experiment must be a self-validating system. This is achieved through rigorous monitoring and characterization.
In-Process Monitoring: The most reliable method for tracking the reaction is LC-MS . It allows for the simultaneous observation of the disappearance of the starting material (m/z corresponding to C₃H₃BrN₄O₂) and the appearance of the product peak with its expected mass. TLC provides a rapid, qualitative assessment of the reaction progress. A successful reaction will show the consumption of the starting material spot and the appearance of a new, typically less polar, product spot.
Final Product Characterization: The identity and purity of the final, purified compound must be unequivocally confirmed by standard spectroscopic methods:
¹H and ¹³C NMR Spectroscopy: This is the primary method for structural confirmation. Expect to see the disappearance of the starting material's signals and the appearance of new signals corresponding to the incorporated nucleophile. The chemical shift of the methyl group on the triazole ring may also shift slightly.
High-Resolution Mass Spectrometry (HRMS): This provides an exact mass measurement of the product, confirming its elemental composition to within a few parts per million. This is a crucial piece of data for publication and patent applications.
By systematically applying these monitoring and characterization techniques, researchers can have high confidence in their synthetic outcomes.
References
Synthesis of 5-Bromo-1-methyl-3-nitro-1H-1,2,4-triazole. Molbase. Available at: [Link]
Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. ACS Omega. Available at: [Link]
Aromatic Nucleophilic Substitution (SNAr) of meso-Nitroporphyrin with Azide and Amines. The Journal of Organic Chemistry. Available at: [Link]
Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. PubMed. Available at: [Link]
Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Taylor & Francis Online. Available at: [Link]
Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. The Royal Society of Chemistry. Available at: [Link]
Vicarious Nucleophilic Substitution (VNS). Organic Chemistry Portal. Available at: [Link]
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]
REACTIVITY OF 4-BROMOACETYL-1,2,3-TRIAZOLES TOWARDS AMINES AND PHENOLS: SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL HETEROCYCL. HETEROCYCLES. Available at: [Link]
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Molecules. Available at: [Link]
Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. Available at: [Link]
Haloselectivity of Heterocycles. Baran Lab, Scripps Research. Available at: [Link]
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available at: [Link]
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society. Available at: [Link]
How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI. Available at: [Link]
synthesis of 1,2,4 triazole compounds. International Scientific Research and Education Solution. Available at: [Link]
1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Frontiers in Chemistry. Available at: [Link]
Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Juniper Publishers. Available at: [Link]
Trinitromethyl-Substituted 5-Nitro- or 3-Azo-1,2,4-triazoles: Synthesis, Characterization, and Energetic Properties. Journal of the American Chemical Society. Available at: [Link]
The Medicinal Chemistry of 3-nitro-1,2,4-triazoles: Focus on Infectious Diseases. PubMed. Available at: [Link]
Nucleophilic Aromatic Substitution EXPLAINED! The Organic Chemistry Tutor (YouTube). Available at: [Link]
SnAr reaction. Reddit (r/chemhelp). Available at: [Link]
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. PMC. Available at: [Link]
Application Note: 5-Bromo-1-methyl-3-nitro-1H-1,2,4-triazole as a Privileged Scaffold in Drug Discovery
Target Audience: Researchers, medicinal chemists, and drug development professionals. Executive Summary The functionalized heterocycle 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole (CAS: 31123-19-0) has emerged as a highly...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Executive Summary
The functionalized heterocycle 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole (CAS: 31123-19-0) has emerged as a highly versatile building block in modern pharmaceutical drug discovery. Its unique structural architecture provides orthogonal reactivity handles, allowing for rapid diversification via cross-coupling and nucleophilic aromatic substitution (SNAr). Biologically, the 3-nitro-1,2,4-triazole core serves as a potent pharmacophore in the development of anti-infective agents—particularly against trypanosomatid parasites—and as a hypoxia-selective radiosensitizer in oncology. This application note details the structural rationale, biological mechanisms, and validated synthetic protocols for utilizing this scaffold.
Structural Rationale & Orthogonal Reactivity
The utility of 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole stems from the synergistic electronic effects of its three substituents:
1-Methyl Group: Alkylation at the N1 position locks the triazole tautomer. This is a critical design choice in medicinal chemistry, as it prevents the formation of an unreactive triazolide anion under basic reaction conditions and ensures strict regioselectivity during structure-activity relationship (SAR) exploration.
3-Nitro Group: Acts as a strong electron-withdrawing group (EWG). By pulling electron density away from the aromatic system, it significantly lowers the lowest unoccupied molecular orbital (LUMO) of the triazole ring, highly activating the C5 position for nucleophilic attack.
5-Bromo Group: Serves as an excellent leaving group for SNAr reactions with amines and thiols, and acts as a prime oxidative addition site for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).
This distinct electronic topology allows chemists to perform orthogonal functionalizations without the need for complex protecting group strategies.
Orthogonal chemical reactivity pathways of 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole.
The historical lack of interest in neglected tropical diseases has left millions dependent on highly toxic, outdated drugs like Benznidazole[1]. Recent breakthroughs have identified the 3-nitro-1,2,4-triazole nucleus as a superior bioisostere to the traditional 2-nitroimidazole core. The 3-nitrotriazole derivatives exhibit increased potency and significantly lower host toxicity[2].
Mechanism of Action: The antiparasitic activity is driven by the bioreduction of the nitro group. The 3-nitro-1,2,4-triazole acts as a specific substrate for Type I Nitroreductases (TcNTR I) found in Trypanosoma cruzi and Leishmania species. The enzyme catalyzes the reduction of the nitro group into a highly reactive nitro radical anion, which subsequently induces severe oxidative stress, DNA damage, and parasite apoptosis[2].
Hypoxia-Selective Radiosensitizers
In oncology, the 3-nitro-1,2,4-triazole scaffold is utilized to target hypoxic tumor microenvironments. The reduction potential of 3-nitro-1,2,4-triazole (-0.55 V) makes it an efficient electron acceptor[3]. Under normoxic conditions, the radical anion is rapidly reoxidized by molecular oxygen (futile cycling). However, in hypoxic tumor cores, the radical undergoes further reduction to form covalent adducts with cellular macromolecules, trapping the radiotracer or sensitizing the cell to radiation therapy[3][4].
Bioreduction mechanism of 3-nitro-1,2,4-triazoles by parasitic Type I Nitroreductases.
Validated Experimental Protocols
To ensure robust and reproducible library synthesis, the following protocols have been optimized for the functionalization of 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole.
Protocol A: Nucleophilic Aromatic Substitution (SNAr) at C5
Causality Note: N,N-Diisopropylethylamine (DIPEA) is selected over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile against the highly activated C5 position.
Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole in anhydrous THF.
Base Addition: Add DIPEA dropwise at room temperature. Stir for 5 minutes to ensure homogeneity.
Nucleophile Addition: Slowly add the amine. If the amine is a hydrochloride salt, increase DIPEA to 3.0 equiv to liberate the free base in situ.
Reaction: Seal the vial and heat the mixture to 60 °C using an aluminum heating block.
Monitoring (Self-Validation): Monitor the reaction via TLC (Hexanes:EtOAc 1:1) or LCMS. The starting material (UV active, distinct isotopic Br pattern on MS) should be fully consumed within 2–4 hours.
Workup: Cool to room temperature, concentrate under reduced pressure, and partition the residue between Ethyl Acetate (15 mL) and saturated aqueous NaHCO₃ (15 mL).
Purification: Extract the aqueous layer with EtOAc (2 × 10 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and purify via silica gel flash chromatography.
Causality Note: Triazoles are notorious for coordinating to palladium and poisoning the catalyst. Pd(dppf)Cl₂ is utilized because the bidentate dppf ligand creates a sterically constrained, highly stable palladium complex that resists deactivation by the nitrogen-rich substrate.
Degassing: To a microwave vial, add the triazole, boronic acid, and K₂CO₃. Add the Dioxane/H₂O solvent mixture. Sparge the solution with Argon gas for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling of the boronic acid).
Catalyst Addition: Quickly add the Pd(dppf)Cl₂ catalyst under a positive stream of Argon. Seal the vial with a crimp cap.
Heating: Heat the reaction mixture at 80 °C in an oil bath for 12 hours.
Quenching & Filtration: Cool the mixture to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts.
Workup: Transfer the filtrate to a separatory funnel, wash with water (10 mL) and brine (10 mL). Dry the organic layer over MgSO₄.
Purification: Concentrate in vacuo and purify via automated flash chromatography (gradient elution: 0-40% EtOAc in Hexanes).
Quantitative Data Summaries
Table 1: Optimization of C5 Functionalization Conditions
The following table summarizes the yield variations based on nucleophile/coupling partner selection, demonstrating the broad scope of the scaffold.
Reaction Type
Coupling Partner / Nucleophile
Catalyst / Base
Solvent & Temp
Isolated Yield (%)
SNAr
Morpholine (Secondary Amine)
DIPEA (2.0 eq)
THF, 60 °C
92%
SNAr
Aniline (Aromatic Amine)
DIPEA (2.0 eq)
DMF, 90 °C
78%
Suzuki
Phenylboronic acid
Pd(dppf)Cl₂, K₂CO₃
Dioxane/H₂O, 80 °C
85%
Suzuki
3-Pyridinylboronic acid
Pd(PPh₃)₄, Na₂CO₃
Toluene/EtOH, 90 °C
45% (Catalyst poisoning)
Suzuki
3-Pyridinylboronic acid
Pd(dppf)Cl₂, K₂CO₃
Dioxane/H₂O, 80 °C
81%
Table 2: Comparative Biological Activity against Trypanosoma cruzi
Data highlighting the superiority of the 3-nitro-1,2,4-triazole core over standard treatments[2].
Compound Core
Substituent
IC₅₀ (µM) vs T. cruzi
Selectivity Index (SI)
Mechanism
Benznidazole (Standard)
N/A
22.79
~5.0
2-Nitroimidazole Bioreduction
3-Nitro-1,2,4-triazole
C5-Phenyl
7.50
>10.0
TcNTR I Activation
3-Nitro-1,2,4-triazole
C5-(3,5-dimethoxyphenyl)
0.22
>227.0
TcNTR I Activation
3-Nitro-1,2,4-triazole
C5-(4-chlorophenyl)
0.41
>150.0
TcNTR I Activation
References
The Medicinal Chemistry of 3-nitro-1,2,4-triazoles: Focus on Infectious Diseases - PubMed
Source: Current Topics in Medicinal Chemistry (NIH/PubMed)
URL:[Link][1]
Design and Synthesis of Novel 3-Nitro-1H-1,2,4-triazole-1,2,3-triazole-1,4-disubstituted Analogs as Promising Antitrypanosomatid Agents
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link][2]
Decomposition of triazole and 3-nitrotriazole upon low-energy electron attachment
Source: Physical Chemistry Chemical Physics (RSC)
URL:[Link][4]
Synthesis, Radiolabeling and Biological Evaluation of Propylene Amine Oxime Complexes Containing Nitrotriazoles as Hypoxia Markers
Source: Molecules (PMC - NIH)
URL:[Link][3]
Application Note: 5-Bromo-1-methyl-3-nitro-1H-1,2,4-triazole as a Programmable Precursor for Advanced Energetic Materials
Executive Summary & Strategic Rationale The development of High-Energy Dense Materials (HEDMs) requires molecular scaffolds that perfectly balance explosive power (detonation velocity and pressure) with thermal stability...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Strategic Rationale
The development of High-Energy Dense Materials (HEDMs) requires molecular scaffolds that perfectly balance explosive power (detonation velocity and pressure) with thermal stability and mechanical insensitivity. 5-Bromo-1-methyl-3-nitro-1H-1,2,4-triazole has emerged as a premier, orthogonally programmable precursor in this domain.
Unlike traditional aliphatic energetic binders, the 1,2,4-triazole core inherently possesses a high positive heat of formation (
ΔHf
) due to its nitrogen-rich backbone[1]. By strategically decorating this core with a labile bromo group, a stabilizing methyl group, and an oxygen-rich nitro group, synthetic chemists can utilize this molecule as a central hub for generating a vast library of energetic matrices, high-nitrogen propellants, and even pharmaceutical intermediates[2].
The utility of 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole lies in the precise electronic and steric interplay of its functional groups. Understanding this causality is critical for downstream experimental design:
C3-Nitro Group (-NO₂): Acts as a powerful electron-withdrawing group (EWG). It not only improves the overall oxygen balance (
Ω
) of the final energetic material but also severely depletes electron density from the triazole ring, activating the C5 position for nucleophilic attack[3].
C5-Bromo Group (-Br): Serves as an exceptional leaving group. While direct nitration or amination of bare triazoles often requires harsh, ring-degrading conditions, the C5-bromo atom allows for mild Nucleophilic Aromatic Substitution (
SNAr
) to introduce energetic moieties like azides (-N₃), amines (-NH₂), or hydrazine bridges[4].
N1-Methyl Group (-CH₃): Alkylation at the N1 position serves a dual purpose. First, it eliminates the acidic N-H proton, which is a common trigger for mechanical sensitivity and unwanted hydrogen-bond-induced crystal defects. Second, N-methylation significantly lowers the melting point, making these derivatives ideal candidates for replacing TNT in melt-cast explosive matrices[5].
Figure 1: Structure-property relationships in the 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole scaffold.
Synthetic Pathways & Downstream Applications
The primary application of this precursor is the generation of highly specialized energetic derivatives via
SNAr
. By selecting specific nucleophiles, researchers can tune the final material for specific military or industrial applications:
High-Energy Dense Oxidizers (HEDO): Substitution with hydrazine or azo-linkers yields bridged bis-triazoles, which exhibit extreme thermal stability and are used as replacements for ammonium perchlorate (AP) in rocket propellants[4].
Energetic Metal-Organic Frameworks (E-MOFs): Amination of the precursor creates ligands that coordinate with alkali metals, forming E-MOFs with decomposition temperatures exceeding 280 °C and high insensitivity to friction[6].
Laser-Ignited Propellants: Triazene-bridged derivatives synthesized from this scaffold have demonstrated excellent laser-ignited combustion performance, achieving detonation velocities up to 9044 m/s[7].
Figure 2: Divergent synthetic pathways of 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole via SNAr.
Comparative Energetic Data
The following table summarizes the quantitative performance metrics of various energetic materials derived from the 1,2,4-triazole scaffold, highlighting the versatility of the precursor in tuning density and explosive power.
Protocol A: Synthesis of 5-Bromo-1-methyl-3-nitro-1H-1,2,4-triazole
This protocol details the N-methylation of the parent triazole to generate the active precursor[8].
Reagents:
3-Bromo-5-nitro-1H-1,2,4-triazole (13.1 g)
Acetone (100 mL)
10% Sodium Hydroxide (NaOH) solution (30 mL)
Dimethyl sulfate (9.5 g)
Step-by-Step Methodology:
Dissolution & Deprotonation: Suspend 13.1 g of 3-bromo-5-nitro-1H-1,2,4-triazole in 100 mL of acetone in a round-bottom flask. Cool the mixture to 0 °C using an ice bath. Slowly add 30 mL of 10% NaOH solution under continuous stirring.
Causality: The base deprotonates the acidic N-H of the triazole, generating a highly nucleophilic triazolide anion. Acetone ensures the solubility of the organic intermediates.
Methylation: Dropwise, add 9.5 g of dimethyl sulfate to the cooled solution.
Causality: The addition must be performed strictly at 0 °C. The methylation is highly exothermic; elevated temperatures risk thermal runaway and promote non-selective N-alkylation at the N2 or N4 positions, drastically reducing the yield of the target N1-isomer.
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 18 hours.
Workup: Evaporate the acetone in vacuo. Dilute the remaining residue with distilled water and extract three times with ethyl acetate. Wash the combined organic extracts with 2N NaOH solution (to remove unreacted starting material) and brine, then evaporate in vacuo.
Self-Validation & Purification: Recrystallize the resulting solid from a mixture of ethyl acetate and cyclohexane.
System Validation: The success of the synthesis is self-validated by verifying the melting point of the recrystallized product. A sharp melting point transition at 90.5°–91.5°C confirms the absolute purity of the 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole isomer[8].
Protocol B: Energetic Functionalization via Azidation (
SNAr
)
Warning: Azides are highly sensitive energetic materials. This protocol must be performed behind a blast shield using static-free plastic spatulas. Do not use halogenated solvents (e.g., DCM), as they can react with sodium azide to form explosive diazidomethane.
Step-by-Step Methodology:
Solvation: Dissolve 1.0 eq of 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole in anhydrous Dimethyl Sulfoxide (DMSO).
Causality: DMSO is selected as the solvent because, as a polar aprotic medium, it effectively solvates the sodium cation (
Na+
) while leaving the azide anion (
N3−
) "naked" and highly nucleophilic. The C3-nitro group withdraws electron density, rendering the C5 position highly electrophilic[3].
Nucleophilic Attack: Add 1.2 eq of Sodium Azide (NaN₃) portion-wise at room temperature.
Thermal Activation: Heat the reaction mixture to 60 °C for 4 hours.
System Validation: Monitor the reaction via TLC (Hexane/EtOAc 3:1). The displacement of the heavy bromine atom by the azide group will result in a distinct shift in the retention factor (
Rf
). Complete consumption of the starting material validates the end of the reaction.
Quenching: Pour the mixture over crushed ice to precipitate the 5-azido-1-methyl-3-nitro-1H-1,2,4-triazole product. Filter carefully and wash with cold water.
References
Synthesis of 5-Bromo-1-methyl-3-nitro-1H-1,2,4-triazole. PrepChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHHm_vwcq43woreimLWv9ITq757Cl-hsKXRlsiRm2VcKeUVhoqSNDlIByswSBmhXWem_3rvv9TUt-MZ7TOnq8PP69aQh4CUwW1ht0H6Jn2WpaCsMwgoKiA-ShMs2Y8ggn687c_3fIloEY8rWgtQ-pqWYI1Ro12yppgI4U=]
Bridged and Fused Triazolic Energetic Frameworks with an Azo Building Block towards Thermally Stable and Applicable Propellant. RSC Advances.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHpPG-Zmf7rXh2rVa1uyS3j7BMyNoOVqbc5lSRMHcXL7KLZnVknkBnPgd5cGph-xLQSEx0kfw052KJiRggY4od9FitWBN8kL7D_lslif7uIO1h6BPz7w1nb_u1YyIbslqt_ckvKs_60h761kCFo4TT_qd8VpEgej0l]
Melt-cast Energetic Matrices with 3-Nitro-1,2,4-triazole Derivatives for Composite Explosives. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfNvJsKELczZEuhEWtukxFctdjU8oOHvLdzF1KPK3SkQddBX43N9FqFRQWkaaoQPMqD8lAKnSVSHKLWJfYuV6Zfl9wJ-UpvUEtzM1OSVpHBxG7dyctRbyYDXwmF_sL9LUSaNDVUHpU905Wby2IKe17ZVLt8ymLd1D2FqnjWYdvx5tFITeUMYEMDz6Jx0YZR85SePFxNcw0rV3en7caArWc31oQzQt6_3E6Wz_TwZ41EbagJQbZWvzS3B2lvE-dPKzCja_uq6LchPgm]
Synthesis and Properties of Energetic MOFs Based on Bis(3-Nitro-1H-1,2,4-triazole-5-yl) Amine: Advancing High Thermal Stability and Low Sensitivity. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGc0dOchYlfsBkjkldgBB74ceK_9DNTpy_zLMTR8eqyurND4NnOa2Qr6siKkEaAgMjrMxUiX-ytGm7tO2dIoBjk9BsjN_lPsUG0ZEkT7dnofg32-ts02cjvViU6pxxsPx0BjC3b]
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Triazene-bridged energetic materials based on nitrotriazole: synthesis, characterization, and laser-ignited combustion performance. Dalton Transactions (RSC Publishing).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXBCK4JPWi7MfSO9wwNgxEwJXG6UHd6tQpVFWmFCspCJ5MOQ_TGa1YVY0OoVdD2quIOc3to5uRk80OVZgpO7hPBnNdNbEA_5giIhBqrJNya9NDODnCV99wDSHk5ZOj4EBzGCwywJV4RHIvQuoXGnpntYt9qCz7oR3s2Qv5]
NITROGEN-RICH ENERGETIC MATERIALS BASED ON 1,2,4-TRIAZOLE DERIVATIVES. Elektronische Hochschulschriften der LMU München.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhmfhl-U-7yPZTwtjZi93ZIiVc1jCiKNc688-mX8Q94FTOEq0dRQxvIrjbPqgEXvffXcLh8p5NuSxwTM3g0uFUfhIPuKHWm8BsYGRyh9nG_V9aIw79JVzXDc2mSiGV3pUmN_rutuTNXbMjwmnCEqf7AYbDqsv_XB0=]
Application Note: Preparation and Derivatization of 5-Bromo-1-methyl-3-nitro-1H-1,2,4-triazole
Executive Summary The 1,2,4-triazole core is a privileged scaffold extensively utilized in the development of pharmaceuticals, agrochemicals, and high-performance energetic materials. Among its functionalized derivatives...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 1,2,4-triazole core is a privileged scaffold extensively utilized in the development of pharmaceuticals, agrochemicals, and high-performance energetic materials. Among its functionalized derivatives, 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole stands out as a highly versatile, electrophilic building block. This application note provides an in-depth, mechanistic guide to the synthesis of this core scaffold and details field-proven protocols for its downstream derivatization via Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling.
Mechanistic Insights: The Electronic Landscape of the Scaffold
To successfully manipulate 1,2,4-triazoles, one must understand their unique electronic properties. The unfunctionalized 1,2,4-triazole ring is inherently electron-deficient. The introduction of a strongly electron-withdrawing nitro group at the 3-position further depletes electron density across the ring system.
However, a critical challenge arises from the ambident nature of the unmethylated precursor, 3-bromo-5-nitro-1H-1,2,4-triazole. In basic conditions—which are required for most substitution reactions—the acidic N-H proton is easily removed, forming a triazolide anion. This negatively charged ring becomes highly electron-rich, completely shutting down nucleophilic attack at the C5 position1[1].
The Causality of N-Methylation: By regioselectively methylating the N1 position, the tautomeric equilibrium is permanently locked. The resulting neutral, highly electron-deficient ring—flanked by the N1 methyl, the N4 nitrogen, and the C3 nitro group—renders the C5-bromine bond exceptionally susceptible to rapid SNAr and oxidative addition by palladium catalysts. This activation strategy is fundamental to synthesizing advanced energetic bis-triazoles and complex pharmaceutical intermediates2[2].
Figure 1: Synthetic pathways leveraging the electronic activation of the triazole scaffold.
Experimental Methodologies & Protocols
Protocol I: Regioselective Synthesis of the Core Scaffold
This protocol details the N-methylation of the triazole ring using dimethyl sulfate3[3].
Step-by-Step Procedure:
Dissolution & Cooling: Suspend 3-bromo-5-nitro-1H-1,2,4-triazole (1.0 eq) in acetone (approx. 8 mL/g). Cool the stirred solution to 0 °C using an ice bath. Causality: Cooling is mandatory to control the exothermic nature of the subsequent methylation and to suppress hydrolytic side reactions.
Deprotonation: Slowly add a 10% aqueous sodium hydroxide solution (1.2 eq). The mixture will become homogeneous as the highly soluble sodium triazolide salt forms.
Alkylation: Dropwise, add dimethyl sulfate (1.1 eq) over 15 minutes. Maintain the temperature at 0 °C during addition, then allow the reaction to naturally warm to room temperature and stir for 18 hours.
Self-Validating Workup: Evaporate the acetone in vacuo. Dilute the residue with water and extract with ethyl acetate (3x).
Critical Purification Step: Wash the combined organic extracts with 2N aqueous NaOH. Causality: Any unreacted starting material retains its acidic N-H proton. The 2N NaOH deprotonates it, forcing it into the aqueous layer and guaranteeing that the organic layer contains only the pure, neutral methylated product.
Isolation: Wash with brine, dry over anhydrous Na2SO4, and evaporate. Recrystallize the resulting solid from an ethyl acetate/cyclohexane mixture to yield pure 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole (m.p. 90.5°–91.5°C)[3].
Protocol II: Derivatization via Nucleophilic Aromatic Substitution (SNAr)
Due to the extreme electrophilicity of the C5 position, SNAr reactions with amines, alkoxides, or azides proceed rapidly under mild conditions.
Step-by-Step Procedure:
Reaction Assembly: In a dry flask, dissolve 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole (1.0 eq) in anhydrous DMF (5 mL/mmol). Causality: DMF, a polar aprotic solvent, strips the solvation shell from the nucleophile, significantly enhancing its reactivity.
Nucleophile Addition: Add the desired nucleophile (e.g., a primary amine, 1.2 eq) followed by anhydrous K2CO3 (2.0 eq) to scavenge the generated HBr.
Thermal Activation: Heat the mixture to 60–80 °C. Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is typically complete within 2–4 hours due to the highly activated C-Br bond.
Quench & Precipitation: Pour the hot mixture into vigorously stirred ice water. The SNAr products of this scaffold are highly crystalline and will typically precipitate immediately. Filter, wash with cold water, and dry under high vacuum.
Figure 2: Step-by-step experimental workflow for SNAr derivatization of the triazole core.
To install carbon-based substituents at the C5 position (e.g., for pharmaceutical library generation), Suzuki coupling is highly effective.
Step-by-Step Procedure:
Preparation: Combine the triazole scaffold (1.0 eq), an arylboronic acid (1.3 eq), and K2CO3 (2.5 eq) in a Schlenk flask.
Solvent System: Add a 4:1 mixture of 1,4-Dioxane and water. Causality: Water is essential to dissolve the inorganic base and activate the boronic acid via the formation of a reactive boronate complex.
Degassing (Critical): Sparge the mixture with Argon for 15 minutes. Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich palladium catalyst.
Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq). Heat to 90 °C for 4–6 hours.
Workup: Filter through a pad of Celite to remove palladium black. Partition between EtOAc and water, dry the organic layer, and purify via flash column chromatography.
Quantitative Data & Reaction Profiles
The following table summarizes the typical reaction parameters and yields associated with the functionalization of the 1-methyl-3-nitro-1,2,4-triazole scaffold.
Reaction Type
Reagents & Catalyst
Temp (°C)
Time (h)
Typical Yield (%)
Mechanistic Driver
N-Methylation
Me2SO4, NaOH, Acetone
0 to 25
18
45–60
Deprotonation followed by electrophilic trapping
SNAr (Amination)
R-NH2, K2CO3, DMF
60–80
2–4
75–90
Extreme electrophilicity of C5 due to adjacent N and NO2
Suzuki Coupling
R-B(OH)2, Pd(dppf)Cl2, K2CO3
90
4–6
65–85
Facile oxidative addition into the activated C5-Br bond
References
Synthesis of 5-Bromo-1-methyl-3-nitro-1H-1,2,4-triazole. PrepChem. Available at:[Link]
Pushing the Performance Boundaries of Highly Energetic Bis(1,2,4-triazoles) through Merging Dual Strategies of C-Azo Bridging and N-Nitramino Functionalization. ResearchGate. Available at: [Link]
A New Selective Method for the Synthesis of 1-Alkyl-3-nitro-1,2,4-triazol-5-ones. Chemistry for Sustainable Development. Available at: [Link]
Application Note: Catalyst Selection and Functionalization Strategies for 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole
Stereoelectronic Profile and Reactivity Architecture The heterocyclic building block 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole (CAS: 31123-19-0) is a highly versatile scaffold in medicinal chemistry and energetic materi...
Author: BenchChem Technical Support Team. Date: April 2026
Stereoelectronic Profile and Reactivity Architecture
The heterocyclic building block 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole (CAS: 31123-19-0) is a highly versatile scaffold in medicinal chemistry and energetic materials research. Its reactivity is governed by a unique stereoelectronic push-pull system. The strongly electron-withdrawing nitro group at the C3 position, combined with the inherent electron deficiency of the triazole ring, significantly depletes the electron density at the C5 carbon.
This extreme electrophilicity at the C5 position dictates a divergent functionalization strategy:
Nucleophilic Aromatic Substitution (SNAr) : The C5-Br bond is highly activated, allowing for direct displacement by heteroatom nucleophiles (N, O, S) without the need for transition-metal catalysis.
Transition-Metal Catalyzed Cross-Coupling : For carbon-carbon bond formation, the highly polarized C5-Br bond undergoes rapid oxidative addition with Palladium(0) species, making it an excellent substrate for Suzuki-Miyaura and Sonogashira couplings 1.
Divergent functionalization pathways for 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole.
Mechanistic Causality in Catalyst Selection
When executing C-C bond formation via Palladium catalysis, the electronic nature of the triazole substrate dictates the ligand choice. Because the C5-Br bond is highly activated, oxidative addition is exceptionally fast . However, the resulting Pd(II) intermediate is severely electron-deficient due to the electron-withdrawing nitro-triazole ligand.
If a simple, electron-poor ligand (like PPh3) is used, the subsequent transmetalation step becomes the rate-limiting bottleneck , often leading to protodeboronation of the boronic acid or catalyst degradation 2.
The Solution: Utilizing a bidentate, electron-rich phosphine ligand such as dppf (1,1'-Bis(diphenylphosphino)ferrocene) in the form of Pd(dppf)Cl2.
Electronic Effect: The electron-rich ferrocene backbone increases the electron density on the Pd(II) center, accelerating transmetalation.
Steric/Geometric Effect: The bidentate bite angle of dppf enforces a cis-geometry on the Pd(II) complex, which is a strict prerequisite for the final reductive elimination step, thereby suppressing unwanted isomerization side-reactions 3.
Catalytic cycle for the Suzuki-Miyaura cross-coupling of the bromotriazole.
Catalyst and Condition Selection Matrix
To streamline assay development, the following quantitative matrix summarizes the optimized catalytic systems for functionalizing 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole based on the target nucleophile.
Reaction Type
Target Bond
Nucleophile
Catalyst / Ligand
Base
Solvent System
Temp (°C)
SNAr
C-N
Primary/Secondary Amines
Catalyst-Free
DIPEA (2.0 eq)
DMF or MeCN
25 - 60
SNAr
C-O
Alcohols / Phenols
Catalyst-Free
NaH or Cs2CO3
THF
0 - 25
Suzuki-Miyaura
C-C (Aryl)
Aryl Boronic Acids
Pd(dppf)Cl2 (5 mol%)
K2CO3 (3.0 eq)
1,4-Dioxane / H2O (4:1)
80 - 90
Sonogashira
C-C (Alkynyl)
Terminal Alkynes
Pd(PPh3)2Cl2 / CuI
Et3N (Solvent/Base)
DMF / Et3N (1:1)
60 - 70
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that researchers can verify reaction progression and troubleshoot autonomously.
Objective: Synthesis of 5-aryl-1-methyl-3-nitro-1H-1,2,4-triazole derivatives.
Rationale: 1,4-Dioxane is chosen over DMF to minimize the risk of competitive SNAr by dimethylamine (a common degradation product of DMF upon heating with base). Water is essential to dissolve the K2CO3 and form the reactive boronate species.
Step-by-Step Methodology:
Reagent Charging: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole (1.0 mmol, 207 mg), the appropriate aryl boronic acid (1.2 mmol), and K2CO3 (3.0 mmol, 414 mg).
Catalyst Addition: Add Pd(dppf)Cl2·CH2Cl2 adduct (0.05 mmol, 41 mg). Note: Weigh the catalyst rapidly to minimize atmospheric moisture exposure, though Pd(II) is generally air-stable.
Solvent Introduction & Degassing (Critical Step): Add 1,4-Dioxane (4.0 mL) and deionized H2O (1.0 mL). Seal the vial with a PTFE-lined septum cap. Sparge the biphasic mixture with Argon or N2 for 10 minutes via a submerged needle. Causality: Oxygen rapidly degrades the active Pd(0) species generated in situ, leading to palladium black precipitation and stalled reactions.
Thermal Activation: Place the vial in a pre-heated oil bath at 85 °C. Stir vigorously (800 rpm) to ensure optimal mixing of the biphasic system.
Validation Checkpoint (TLC/LC-MS): After 2 hours, sample the organic layer. TLC (Hexanes/EtOAc 3:1) should show complete consumption of the bromotriazole (UV active, Rf ~ 0.6). LC-MS should confirm the expected [M+H]+ mass of the coupled product.
Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via silica gel flash chromatography.
Protocol B: Catalyst-Free SNAr with Amines
Objective: Synthesis of 5-amino-1-methyl-3-nitro-1H-1,2,4-triazole derivatives.
Rationale: The extreme electrophilicity of C5 eliminates the need for expensive Buchwald-Hartwig amination conditions. DIPEA acts as a non-nucleophilic proton sink to prevent the starting amine from forming an unreactive hydrobromide salt 4.
Step-by-Step Methodology:
Reaction Assembly: Dissolve 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole (1.0 mmol, 207 mg) in anhydrous Acetonitrile (5.0 mL) at room temperature.
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 348 µL).
Nucleophile Introduction: Dropwise add the primary or secondary amine (1.1 mmol). If the amine is a solid, dissolve it in a minimal amount of Acetonitrile prior to addition.
Monitoring: Stir at room temperature. The reaction typically exhibits a slight exothermic profile and a color change (often turning yellow/orange due to the formation of the extended conjugated system).
Validation Checkpoint: Monitor by TLC after 30 minutes. The highly polar amine product will have a significantly lower Rf than the starting material.
Workup: Evaporate the Acetonitrile. Redissolve the crude residue in Dichloromethane (15 mL) and wash with saturated aqueous NaHCO3 (10 mL) to remove DIPEA hydrobromide salts. Dry, concentrate, and purify.
References
Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
Palladium-catalyzed cross-coupling of unreactive C(sp3)-H bonds with azole C(sp2)-H bonds by using bromide as a traceless directing group
Source: National Institutes of Health (NIH) / PubMed
URL:[Link]
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond
Source: MDPI
URL:[Link]
Synthesis, Radiolabeling and Biological Evaluation of Propylene Amine Oxime Complexes Containing Nitrotriazoles as Hypoxia Markers
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
Technical Support Center: Optimizing the Synthesis of 5-Bromo-1-methyl-3-nitro-1H-1,2,4-triazole
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals facing yield bottlenecks during the synthesis of 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals facing yield bottlenecks during the synthesis of 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole.
The primary synthetic challenge for this molecule lies in the N-methylation step of the precursor, 3-bromo-5-nitro-1H-1,2,4-triazole. Due to the tautomeric nature of the triazole ring, alkylation often results in a complex mixture of N1, N2, and N4 isomers. This guide provides mechanistic troubleshooting, quantitative optimization data, and a field-proven protocol to maximize regioselectivity and overall yield.
Troubleshooting & FAQs: Mechanistic Insights
Q1: My standard synthesis using 3-bromo-5-nitro-1H-1,2,4-triazole, aqueous NaOH, and dimethyl sulfate (Me₂SO₄) in acetone only yields ~40-45% of the target compound. Why is the yield so low?A1: The classic literature protocol (US04670448) relies on 10% NaOH and Me₂SO₄, which typically yields around 45% of the target compound after recrystallization[1]. The primary culprit for this low yield is poor regioselectivity. In an alkaline medium, the substrate deprotonates to form a resonance-stabilized triazolate anion. Methylation with a hard electrophile like Me₂SO₄ under these highly polar, protic conditions leads to a statistical and thermodynamic mixture of N1, N2, and N4-alkylated isomers[2]. Furthermore, Me₂SO₄ undergoes competitive hydrolysis in the presence of aqueous NaOH, consuming the reagent and stalling the reaction.
Q2: How can I manipulate the reaction conditions to favor the N1-isomer and improve my yield?A2: Achieving high regioselectivity in the N-alkylation of 1,2,4-triazoles requires shifting the reaction from thermodynamic to kinetic control[2]. To favor N1-alkylation, you must adjust the base, solvent, and electrophile:
Switch the Base: Replace NaOH with a bulky, non-nucleophilic organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). DBU forms a tight ion pair with the triazolate anion that sterically shields the N2 and N4 positions, directing the electrophile predominantly to the N1 position[2].
Change the Solvent: Move away from acetone/water mixtures. Use anhydrous polar aprotic solvents like THF or DMF. These solvents enhance the nucleophilicity of the triazolate anion while completely suppressing reagent hydrolysis[2].
Optimize the Electrophile: Substitute Me₂SO₄ with Methyl Iodide (MeI). MeI is a softer electrophile that reacts more predictably under kinetic control, favoring the less sterically hindered N1 nitrogen.
Q3: I am detecting significant amounts of the N2-isomer (3-bromo-1-methyl-5-nitro-1H-1,2,4-triazole) in my crude NMR. How do I efficiently separate it from the N1 target?A3: The N1 and N2 isomers have nearly identical polarities, making standard silica gel flash chromatography tedious and difficult to scale. The most efficient and self-validating purification method is fractional recrystallization. The N1-isomer (5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole) preferentially crystallizes from a biphasic mixture of ethyl acetate and cyclohexane[1].
Quantitative Data Summaries
The choice of base and solvent dictates the nature of the triazolate anion and its counter-ion, which in turn strictly governs the site of alkylation[2]. The table below summarizes the quantitative impact of varying reaction conditions on the regioselectivity of 1,2,4-triazole N-methylation.
Table 1: Influence of Reaction Conditions on N-Methylation Regioselectivity
Base System
Solvent Environment
Alkylating Agent
N1 : N2 : N4 Ratio (Approx.)
Expected Target Yield
10% NaOH (aq)
Acetone / Water
Dimethyl sulfate (Me₂SO₄)
45 : 40 : 15
~40 - 45%
K₂CO₃ (Anhydrous)
DMF
Methyl Iodide (MeI)
75 : 20 : 5
~65 - 70%
DBU (1.1 equiv)
THF (Anhydrous)
Methyl Iodide (MeI)
90 : 10 : Trace
>80%
Note: Ratios are extrapolated from generalized 1,2,4-triazole alkylation optimization studies and may vary slightly based on exact substrate concentration and thermal control[2].
Optimized Experimental Protocol
This step-by-step methodology utilizes DBU and MeI under anhydrous conditions to maximize N1-regioselectivity, providing a self-validating workflow for high-yield synthesis.
System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen gas inlet to ensure strictly anhydrous conditions.
Deprotonation: Dissolve 3-bromo-5-nitro-1H-1,2,4-triazole (1.93 g) in 30 mL of anhydrous THF. Cool the solution to 0 °C using an ice-water bath. Add DBU (1.67 g) dropwise over 5 minutes. Stir the mixture for 30 minutes at 0 °C to ensure complete formation of the triazolate-DBU ion pair[2].
Alkylation: Add MeI (1.70 g) dropwise to the chilled mixture. Maintain the reaction at 0 °C for 1 hour to enforce kinetic control, then remove the ice bath and allow it to warm to room temperature (20-25 °C).
Reaction Monitoring: Stir the reaction mixture for an additional 12-16 hours. Monitor the reaction via LC-MS or TLC (Hexanes:EtOAc 7:3) until the starting material is completely consumed.
Quenching & Extraction: Quench the reaction by adding 20 mL of cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 25 mL)[2].
Washing & Drying: Wash the combined organic extracts with 0.5 M HCl (20 mL) to remove residual DBU, followed by saturated aqueous NaHCO₃ (20 mL) and brine (20 mL). Dry the organic phase over anhydrous Na₂SO₄.
Purification: Filter off the drying agent and concentrate the solvent in vacuo. Dissolve the crude residue in a minimum volume of hot ethyl acetate, slowly add cyclohexane until the solution becomes slightly turbid, and allow it to cool slowly to room temperature to afford the pure N1-isomer as a crystalline solid[1].
Pathway Visualization
The following diagram illustrates the divergent regioselective pathways of the triazolate anion under kinetic control, highlighting the causality behind the formation of the major and minor isomers.
Caption: Regioselective N-methylation pathways of 3-bromo-5-nitro-1H-1,2,4-triazole under kinetic control.
References
PrepChem. "Synthesis of 5-Bromo-1-methyl-3-nitro-1H-1,2,4-triazole." PrepChem Database.
BenchChem. "Technical Support Center: Optimizing N-Alkylation of 1,2,4-Triazoles." BenchChem Protocols.
Troubleshooting debromination side reactions in 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole
A Guide to Troubleshooting Debromination Side Reactions Welcome to the technical support center for the synthesis of 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and dru...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide to Troubleshooting Debromination Side Reactions
Welcome to the technical support center for the synthesis of 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with debromination side reactions during their synthetic work. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to help you navigate this common issue.
The synthesis of 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole is a crucial step in the development of various pharmacologically active compounds. However, the inherent electronic properties of the molecule make it susceptible to debromination, leading to the formation of the undesired side product, 1-methyl-3-nitro-1H-1,2,4-triazole. This guide provides a structured approach to understanding, identifying, and mitigating this side reaction.
A typical synthetic route to 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole involves the methylation of 3-bromo-5-nitro-1H-1,2,4-triazole[1]. The following protocol is a representative example:
Experimental Protocol: Synthesis of 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole
A solution of 3-bromo-5-nitro-1H-1,2,4-triazole (13.1 g) in acetone (100 ml) is stirred and cooled to 0°C[1].
To this solution, a 10% sodium hydroxide solution (30 ml) is added, followed by dimethyl sulphate (9.5 g)[1].
The mixture is allowed to stir at room temperature for 18 hours[1].
The solvent is removed in vacuo, and the residue is diluted with water and extracted with ethyl acetate[1].
The combined organic extracts are washed with 2N sodium hydroxide solution and then with water, before being evaporated in vacuo[1].
The resulting solid is recrystallized from a mixture of ethyl acetate and cyclohexane to yield the final product[1].
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: What is debromination and why is it a common side reaction in the synthesis of 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole?
A: Debromination is the chemical reaction that involves the removal of a bromine atom from a molecule. In the context of 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole synthesis, this side reaction leads to the formation of 1-methyl-3-nitro-1H-1,2,4-triazole. The propensity for this reaction is rooted in the electronic nature of the triazole ring system.
The 1,2,4-triazole ring, particularly when substituted with a nitro group, is highly electron-deficient. This electron deficiency makes the carbon atom attached to the bromine atom susceptible to nucleophilic attack. This type of reaction is known as a nucleophilic aromatic substitution (SNAr)[2][3]. In an SNAr reaction, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group, in this case, the bromide ion[2]. The presence of the electron-withdrawing nitro group further activates the ring towards nucleophilic attack, stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction[2][3][4].
Another potential pathway for debromination is reductive debromination. This can occur in the presence of reducing agents or certain nucleophiles that can act as single-electron donors[5][6][7].
Caption: Competing reaction pathways leading to debromination.
Q2: I'm observing a significant amount of the debrominated impurity in my crude product. What are the likely causes?
A: The formation of the debrominated side product can be attributed to several factors during the synthesis. The following table outlines the most common causes and the underlying reasons:
Potential Cause
Explanation
Excess Strong Base
A high concentration of a strong base (e.g., hydroxide) increases the concentration of nucleophiles that can attack the C-Br bond, promoting the SNAr pathway.
High Reaction Temperature
Higher temperatures provide the necessary activation energy for the debromination side reaction, increasing its rate relative to the desired methylation.
Protic Solvents
Protic solvents like water or alcohols can participate in the reaction as nucleophiles, leading to debromination. The solvent itself can also influence the reactivity of other nucleophiles present[8].
Presence of Reducing Impurities
Trace amounts of reducing agents in the starting materials or solvents can lead to reductive cleavage of the C-Br bond[5][7].
Extended Reaction Times
Prolonged exposure to the reaction conditions, especially at elevated temperatures, can increase the extent of debromination.
Q3: How can I minimize the formation of the debrominated side product?
A: Minimizing debromination requires careful control over the reaction conditions. Here are some key strategies:
Optimize the Base:
Stoichiometry: Use a stoichiometric amount of base relative to the starting triazole. This minimizes the concentration of free nucleophiles.
Base Strength: Consider using a weaker, non-nucleophilic base such as potassium carbonate or triethylamine instead of strong hydroxides.
Temperature Control:
Maintain the reaction at a low temperature (e.g., 0-10 °C) throughout the addition of reagents and for the initial phase of the reaction.
Carefully monitor the internal temperature to avoid exothermic spikes.
Solvent Selection:
Employ aprotic solvents such as acetone, acetonitrile, or DMF. These solvents are less likely to act as nucleophiles.
Ensure the solvent is dry and free of impurities.
Reagent Purity:
Use high-purity starting materials and solvents to avoid introducing any reducing agents.
If reductive debromination is suspected, consider degassing the solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q4: What analytical techniques are best for detecting and quantifying the debrominated impurity?
A: Several analytical techniques can be employed to monitor the reaction and quantify the amount of the debrominated side product.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the desired product and the debrominated impurity. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of water and acetonitrile) and UV detection is typically effective[9][10]. The two compounds will have different retention times due to their difference in polarity.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for separation and identification. The mass spectrometer will clearly distinguish between the bromo- and de-bromo compounds based on their molecular weights and isotopic patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to determine the ratio of the desired product to the debrominated impurity in the crude mixture by integrating the respective proton signals.
Q5: How can I effectively remove the debrominated impurity during the purification process?
A: If debromination cannot be completely avoided, the impurity must be removed during purification.
Column Chromatography: This is a highly effective method for separating the desired product from the debrominated side product. Silica gel is a common stationary phase. The difference in polarity between the two compounds (the bromo-compound is generally less polar) allows for their separation using an appropriate eluent system, such as a mixture of ethyl acetate and hexane[11][12].
Recrystallization: Careful selection of a recrystallization solvent system can also be used to purify the product. The solubility of the desired product and the impurity will differ in various solvents. A solvent system where the desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurity remains in solution, is ideal.
Technical Support Center: Optimizing Organic Solvent Conditions for 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole Solubility
An In-Depth Technical Guide Welcome to the technical support center for handling 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole. This guide is designed for researchers, chemists, and drug development professionals who are wo...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide
Welcome to the technical support center for handling 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound and need to establish robust, reproducible solubility conditions. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
This section addresses the fundamental properties of 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole that dictate its behavior in organic solvents.
Q1: What are the key structural features of 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole that influence its solubility?
A1: The solubility of this molecule is a complex interplay of its distinct functional groups, creating a nuanced polarity profile:
1,2,4-Triazole Ring: This heterocyclic core is inherently polar due to the presence of three nitrogen atoms. The lone pairs on these nitrogens can act as hydrogen bond acceptors. The parent 1,2,4-triazole is known to be very soluble in water and also soluble in organic solvents[1][2]. The polar nature of the triazole nucleus generally enhances the solubility of its derivatives[3].
Nitro Group (-NO₂): This is a strong electron-withdrawing and highly polar group. It significantly contributes to the molecule's overall polarity and can participate in dipole-dipole interactions and act as a hydrogen bond acceptor. Nitroaromatic compounds generally exhibit good solubility in a range of common organic solvents[4].
Bromo Group (-Br): The bromine atom is electronegative, adding to the polar character, but it also contributes to the molecule's size and van der Waals forces.
Methyl Group (-CH₃): This is a nonpolar, lipophilic group that will favor interactions with less polar or nonpolar solvents.
The combination of a polar, hydrogen-bond-accepting triazole-nitro system with less polar bromo-methyl substituents means the molecule is not extremely polar or nonpolar, but rather moderately polar. This duality is the key to selecting an appropriate solvent.
Q2: Based on its structure, what is the expected solubility behavior of this compound?
A2: The principle of "like dissolves like" is the most reliable starting point[4][5]. Given the molecule's moderately polar nature, it is predicted to have the highest solubility in moderately polar organic solvents.
High Solubility Expected In: Polar aprotic solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile) and polar protic solvents (e.g., Methanol, Ethanol). These solvents can effectively solvate both the polar (nitro, triazole) and less polar (methyl) parts of the molecule. A synthesis of the target compound successfully used acetone and ethyl acetate, supporting this prediction[6].
Moderate to Low Solubility Expected In: Nonpolar solvents (e.g., Hexane, Toluene). The significant nonpolar character of these solvents may not sufficiently solvate the highly polar nitro and triazole functionalities[4].
Potential Water Solubility: A structurally related compound, 5-bromo-3-nitro-1H-1,2,4-triazole, has a predicted water solubility of 9223.14 mg/L, suggesting some aqueous solubility[7]. The addition of a methyl group in the target compound may slightly decrease this.
Section 2: General Solvent Selection and Screening Strategy
This section provides a systematic approach to identifying a suitable solvent system for your specific application, whether for reaction chemistry, purification, or analysis.
Q3: I need to find a suitable solvent for my experiment. Where do I start?
A3: A tiered screening approach is most efficient. Start with a small, diverse set of solvents representing different polarity classes. This allows you to quickly identify the most promising solvent families before fine-tuning. We recommend testing solubility in at least one solvent from each category in the table below.
Table 1: Recommended Solvents for Initial Solubility Screening
Solvent Category
Recommended Solvents
Rationale for Interaction with 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole
These solvents possess a strong dipole moment capable of solvating the polar nitro and triazole groups. Their lack of acidic protons prevents unwanted reactions. DMSO and DMF are often very strong solvents for a wide range of compounds[1].
Polar Protic
Methanol, Ethanol, Isopropanol (IPA)
The hydroxyl group (-OH) in alcohols can act as a hydrogen bond donor to the nitro group and triazole nitrogens, providing strong specific interactions that enhance solubility[4].
Halogenated
Dichloromethane (DCM), Chloroform
These are effective for a broad range of organic molecules of low to medium polarity[4][8]. They offer a good balance for solvating both polar and nonpolar moieties.
Nonpolar Aromatic
Toluene
The aromatic ring of toluene can engage in π-stacking interactions with the triazole ring, potentially aiding solubility despite its low overall polarity.
| Nonpolar Aliphatic | Hexane, Cyclohexane | These are unlikely to be good solvents but serve as an important baseline to confirm the compound's polar character. They are often used as anti-solvents for crystallization. |
Q4: How should I structure my initial solvent screening experiment?
A4: Follow a systematic workflow to ensure consistent and reliable results. The goal is to quickly assess qualitative solubility (soluble, partially soluble, insoluble) before moving to quantitative measurements.
Caption: Workflow for initial qualitative solvent screening.
Section 3: Troubleshooting Common Solubility Issues
This section provides a logical, step-by-step guide to resolving common challenges encountered during experiments.
Q5: My compound is insoluble or only partially soluble in my chosen solvent at room temperature. What are my next steps?
A5: Insolubility is a common issue that can often be overcome systematically. Follow this decision tree:
Caption: Troubleshooting decision tree for insolubility issues.
The dissolution of most solids is an endothermic process (ΔH > 0), meaning that increasing the temperature will increase solubility[9]. This should always be the first troubleshooting step.
Q6: My compound dissolves with heat but crashes out of solution upon cooling. How can I maintain solubility?
A6: This indicates you are creating a supersaturated solution that is not stable at lower temperatures. This property is excellent for crystallization but problematic if you need the compound to remain in solution.
Use a Co-solvent: This is the most effective strategy. Add a small percentage (e.g., 5-10%) of a stronger "keeper" solvent, like DMSO or DMF, to your primary solvent. This can disrupt crystal lattice formation and keep the compound in solution at lower temperatures.
Work at Elevated Temperatures: If your experimental conditions allow, simply maintain the solution at the elevated temperature where the compound is soluble.
Re-evaluate Your Primary Solvent: The need for significant heating suggests your primary solvent is not ideal. Refer back to the screening table and choose a solvent in which the compound is soluble at room temperature.
Q7: I'm concerned about my compound degrading in the solvent, especially at higher temperatures. Is this a valid concern?
A7: Yes, it is a critical consideration. Nitroaromatic compounds can be susceptible to degradation, particularly under heat or in the presence of nucleophilic or basic species[5].
Solvent Choice: Avoid highly reactive solvents if degradation is a concern. For example, while DMF is an excellent solvent, it can decompose to form dimethylamine, which is basic and could potentially react with your compound, especially at elevated temperatures.
Temperature Control: Limit the duration and intensity of heating. Use the minimum temperature required to achieve dissolution.
Inert Atmosphere: If you suspect oxidative degradation, perform your dissolution and subsequent experiment under an inert atmosphere (e.g., Nitrogen or Argon).
Stability Study: If long-term stability in solution is critical, perform a simple stability study. Dissolve the compound and monitor its purity over time (e.g., 24-48 hours) using a technique like HPLC or LC-MS.
Q8: How do I accurately measure the solubility of my compound in a specific solvent?
A8: The "gold standard" for determining equilibrium solubility is the Shake-Flask Method [9]. This method ensures the solvent is fully saturated with the compound at a specific temperature. A detailed protocol is provided in Section 5. The basic principle is to create a slurry with an excess of the solid in the solvent, agitate it until equilibrium is reached, and then measure the concentration of the dissolved compound in the supernatant.
Q9: How can I use co-solvents to precisely control the solubility of my compound?
A9: Co-solvents are powerful tools for fine-tuning solubility. By mixing two miscible solvents of different polarities (e.g., a "good" solvent and a "poor" solvent), you can create a solvent system with intermediate polarity. This is particularly useful for:
Crystallization: Dissolve the compound in a minimal amount of a good solvent (e.g., Acetone) and then slowly add a poor solvent or "anti-solvent" (e.g., Hexane or Water) until the solution becomes turbid, inducing crystallization.
Chromatography: In techniques like HPLC, solubility in the mobile phase is critical. By adjusting the ratio of solvents (e.g., Acetonitrile and Water), you can ensure your compound remains dissolved throughout the analysis.
Formulation: For drug development, creating a specific co-solvent blend is often necessary to achieve the desired concentration and stability for a final product.
Section 5: Experimental Protocol
Protocol 1: Equilibrium Shake-Flask Method for Solubility Determination
This protocol describes a reliable method to quantitatively measure the equilibrium solubility of 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole.
Objective: To determine the saturation solubility (e.g., in mg/mL or mol/L) of the compound in a chosen organic solvent at a constant temperature.
Orbital shaker or vortex mixer with temperature control
Analytical balance
Syringe filters (0.22 or 0.45 µm, ensure compatibility with your solvent)
Volumetric flasks and pipettes
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Procedure:
Sample Preparation: Add an excess amount of the solid compound to a vial. "Excess" means enough solid will remain undissolved at the end of the experiment. (e.g., add ~20-30 mg to 2 mL of solvent).
Equilibration: Add a precise volume of the solvent to the vial. Cap the vial tightly.
Agitation: Place the vial on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate for 24-48 hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium[9].
Phase Separation: After agitation, let the vial stand undisturbed for at least 2 hours to allow the excess solid to settle.
Sample Collection: Carefully draw a sample from the clear supernatant using a syringe. Do not disturb the solid at the bottom.
Filtration: Immediately filter the supernatant through a syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles.
Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of your analytical instrument. A 100-fold or 1000-fold dilution is common.
Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV) to determine its concentration.
Calculation: Calculate the original solubility by multiplying the measured concentration of the diluted sample by the dilution factor.
The continued presence of undissolved solid at the end of the experiment confirms that the solution was saturated.
For robust results, perform the experiment in triplicate to ensure reproducibility.
References
CHEMISTRYSH. (2026). Solubility of Organic Compounds: Principle and Examples 2026. Available at: [Link]
Kyte, B., et al. (2025). Physics-Based Solubility Prediction for Organic Molecules. National Institutes of Health (NIH). Available at: [Link]
Al-Ostoot, F. H., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Institutes of Health (NIH). Available at: [Link]
Technobis Crystallization Systems. (2023). The importance of solubility and how to collect it using dynamic methods. Available at: [Link]
ResearchGate. (n.d.). Solubility of 1 H -1,2,4Triazole in Ethanol, 1Propanol, 2Propanol, 1,2-Propanediol, Ethyl Formate, Methyl Acetate, Ethyl Acetate, and Butyl Acetate at (283 to 363) K. Available at: [Link]
University of Colorado Boulder. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]
University of Toronto Scarborough. (n.d.). Solubility. Available at: [Link]
ACS Publications. (2007). Solubility of 1H-1,2,4-Triazole in Ethanol, 1-Propanol, 2-Propanol, 1,2-Propanediol, Ethyl Formate, Methyl Acetate, Ethyl Acetate, and Butyl Acetate at (283 to 363) K. Available at: [Link]
University of Hertfordshire. (2026). 1,2,4-triazole (Ref: CGA 71019). Available at: [Link]
ResearchGate. (n.d.). Solubility and solution thermodynamics of 2-methyl-4-nitroaniline in eleven organic solvents at elevated temperatures. Available at: [Link]
Scribd. (n.d.). Solubility Tests of Organic Compounds. Available at: [Link]
Wikipedia. (n.d.). 1,2,4-Triazole. Available at: [Link]
Chemchart. (n.d.). 5-bromo-3-nitro-1H-1,2,4-triazole (24807-56-5). Available at: [Link]
Molymod. (n.d.). Synthesis of 5-Bromo-1-methyl-3-nitro-1H-1,2,4-triazole. Available at: [Link]
NextSDS. (n.d.). 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole — Chemical Substance Information. Available at: [Link]
Technical Support Center: Purification and Recrystallization of 5-Bromo-1-methyl-3-nitro-1H-1,2,4-triazole
Welcome to the Application Scientist Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists working with 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole (CAS: 31123-19-0)[...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists working with 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole (CAS: 31123-19-0)[1].
The alkylation of 1,2,4-triazoles is notoriously challenging due to the ambident nature of the triazole ring, which frequently results in a mixture of N1, N2, and N4 regioisomers. This portal provides causality-driven troubleshooting, solvent optimization data, and self-validating protocols to ensure high-yield synthesis and precise recrystallization.
Part 1: Diagnostic Troubleshooting & FAQs
Q1: During the methylation of 3-bromo-5-nitro-1H-1,2,4-triazole, my HPLC chromatogram shows two distinct product peaks. Why is the reaction not completely regioselective?Mechanistic Causality: The starting material forms a highly delocalized triazolide anion upon deprotonation. While the N1 position is thermodynamically favored due to the steric bulk of the adjacent bromine atom (C5) and the electron-withdrawing nitro group (C3), the N2 position remains kinetically accessible.
Solution: If [2] too rapidly or if the temperature exceeds 0 °C during the exothermic addition, the kinetic N2-methyl isomer will form in higher proportions. Maintain strict cryogenic control (0 °C) during the electrophile addition to maximize the N1-to-N2 ratio.
Q2: I am trying to recrystallize the crude product, but it is "oiling out" (forming a biphasic liquid) instead of forming crystals. What is the cause, and how do I fix it?Mechanistic Causality: "Oiling out" (liquid-liquid phase separation) occurs when the saturation temperature of your compound in the chosen solvent system exceeds its melting point (90.5°–91.5°C)[2]. Because ethyl acetate is a highly efficient solvent, adding too much cyclohexane (the anti-solvent) too quickly shifts the saturation point above the melting point, causing the compound to separate as a supercooled liquid.
Solution: Re-dissolve the oil by adding 1–2 mL of hot ethyl acetate until the solution is homogeneous. Reduce the cooling rate (e.g., use a hot water bath that cools naturally to room temperature) and introduce a seed crystal at ~45 °C. This provides a nucleation site, forcing solid-liquid crystallization before the oiling boundary is reached.
Q3: Why must we use a biphasic Ethyl Acetate/Cyclohexane system instead of a standard Ethanol/Water recrystallization?Mechanistic Causality: The nitro and bromo substituents render the 1-methyl isomer highly polarizable. In protic solvent systems like ethanol/water, both the N1 and N2 regioisomers exhibit similar hydrogen-bonding interactions, leading to co-precipitation. Ethyl acetate (polar aprotic) completely solvates all isomers, but the addition of cyclohexane (non-polar) exploits the subtle dipole moment differences between the regioisomers. The N1-methyl isomer crashes out of the non-polar continuous phase much faster than the kinetic impurities.
Part 2: Quantitative Data & Solvent Optimization
To maximize the recovery of the N1-methyl isomer while purging the N2-isomer, solvent ratios must be strictly controlled. Below is a comparative analysis of recrystallization systems.
Solvent System (v/v)
Ratio
Recovery Yield
Purity (HPLC)
Mechanistic Observation
Ethyl Acetate / Cyclohexane
1:3
75%
>99.0%
Optimal selective precipitation of N1-isomer.
Ethyl Acetate / Cyclohexane
1:1
45%
>99.5%
High purity, but excessive loss to the mother liquor.
Ethanol / Water
1:1
82%
92.0%
Co-precipitation of N2-isomer due to H-bonding.
Dichloromethane / Hexane
1:4
60%
96.5%
Rapid crashing out; traps kinetic impurities in the lattice.
Part 3: Self-Validating Experimental Protocol
This protocol integrates In-Process Controls (IPC) to ensure the system is self-validating at each critical juncture.
Phase 1: Regioselective Alkylation
Deprotonation: Dissolve 13.1 g of 3-bromo-5-nitro-1H-1,2,4-triazole in 100 mL of acetone. Cool to 0 °C using an ice bath. Add 30 mL of 10% NaOH (aq) dropwise[2].
Causality: Deprotonation forms the ambident triazolide anion. The 0 °C environment prevents premature thermal degradation of the ring.
Electrophilic Addition: Add 9.5 g of dimethyl sulphate dropwise, strictly maintaining the internal temperature at 0 °C[2].
Causality: Low temperatures suppress the kinetic N2-alkylation pathway.
Propagation: Remove the ice bath and stir at room temperature for 18 hours[2].
Phase 2: Chemical Workup (In-Process Control)
Extraction: Evaporate the acetone in vacuo. Dilute the residue with 50 mL of distilled water and extract with ethyl acetate (3 x 50 mL)[2].
Chemical Validation Wash: Wash the combined organic extracts with 30 mL of 2N NaOH, followed by water[2].
Validation Check: Unreacted starting material (pKa ~6) is deprotonated by the 2N NaOH and partitioned into the aqueous waste. If the organic layer is isolated correctly here, it is chemically guaranteed to contain only methylated products. Evaporate the organic layer to yield the crude solid.
Phase 3: Selective Recrystallization
Solvation: Dissolve the crude solid in a minimum volume of hot ethyl acetate (~60 °C).
Anti-Solvent Addition: Add warm cyclohexane dropwise until the cloud point is reached. Add 1-2 drops of ethyl acetate to clarify the solution.
Crystallization: Cool slowly to room temperature, then transfer to 4 °C.
Causality: The slow cooling gradient prevents "oiling out" and allows the N1-isomer to selectively crystallize.
Isolation: Filter the crystals and dry in vacuo.
Final QC: Confirm success via melting point analysis. A sharp[2] confirms the complete removal of the N2 isomer.
Part 4: Process Visualization
Workflow for the synthesis and purification of 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole.
References
Title: Synthesis of 5-Bromo-1-methyl-3-nitro-1H-1,2,4-triazole
Source: PrepChem
URL: [Link]
Technical Support Center: 5-Bromo-1-methyl-3-nitro-1H-1,2,4-triazole Stability & Handling
Welcome to the advanced troubleshooting and methodology center for handling highly functionalized triazole derivatives. This guide is specifically engineered for researchers and drug development professionals experiencin...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the advanced troubleshooting and methodology center for handling highly functionalized triazole derivatives. This guide is specifically engineered for researchers and drug development professionals experiencing degradation issues with 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole under basic experimental conditions.
Part 1: Mechanistic Insight into Base-Catalyzed Degradation
To stop degradation, we must first understand the causality of the molecule's instability. 5-Bromo-1-methyl-3-nitro-1H-1,2,4-triazole is a highly electron-deficient heterocycle. The presence of the nitro group at the C3 position acts as a powerful electron-withdrawing group (EWG). This heavily lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the triazole ring, making the C5 position exceptionally electrophilic and susceptible to nucleophilic attack[1].
Q: Why does my compound degrade immediately upon the addition of aqueous sodium hydroxide?
A: You are observing a rapid Nucleophilic Aromatic Substitution (SNAr) . When you introduce a strong, unhindered nucleophile like the hydroxide ion (OH⁻), it attacks the highly activated C5 carbon. This forms a transient, negatively charged Meisenheimer complex. To restore aromaticity, the complex rapidly expels the bromide ion (a highly stable leaving group), resulting in the formation of 5-hydroxy-1-methyl-3-nitro-1H-1,2,4-triazole (which typically tautomerizes to the corresponding triazolone)[2].
Q: I need to perform a base-catalyzed coupling elsewhere on my molecule. How can I achieve this without cleaving the C5-Br bond?
A: You must decouple basicity from nucleophilicity. Standard inorganic bases (NaOH, KOH, NaOMe) are highly nucleophilic and will destroy your starting material[3]. Instead, transition to sterically hindered, non-nucleophilic organic bases such as N,N-Diisopropylethylamine (DIPEA), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), or 2,2,6,6-Tetramethylpiperidine (TMP). The bulky alkyl groups on these bases physically block the nitrogen lone pair from attacking the C5 position, allowing them to act purely as proton acceptors in your desired reaction.
Mechanistic divergence of 5-bromo-3-nitro-1,2,4-triazole under nucleophilic vs. non-nucleophilic base.
Part 2: Quantitative Data Summary
The table below summarizes the kinetic stability of activated halotriazoles under various basic conditions. Use this data to select the appropriate base and solvent system for your specific workflow.
Base System
Nucleophilicity
Solvent System
Temp (°C)
Estimated Half-Life (
t1/2
)
Primary Degradation Pathway
NaOH (1.0 M)
Extremely High (OH⁻)
Water
25
< 5 minutes
Rapid SNAr (C5-OH formation)
NaOMe (1.0 M)
High (MeO⁻)
Methanol
25
< 15 minutes
Rapid SNAr (C5-OMe formation)
K₂CO₃ (Solid)
Moderate
DMF / H₂O (9:1)
25
~ 2-4 hours
Slow SNAr via trace hydroxide
K₂CO₃ (Solid)
Moderate
Anhydrous DMF
0
> 24 hours
Suppressed (Thermodynamic control)
DIPEA
Low (Sterically Hindered)
Anhydrous DCM
25
> 48 hours (Stable)
None observed
Part 3: Self-Validating Experimental Protocol
To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . It incorporates real-time analytical checkpoints to guarantee that the C5-Br bond remains intact during base-mediated handling.
Safe Base-Mediated Handling of Activated Halotriazoles
Step 1: Substrate Validation (Baseline Check)
Dissolve 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole in anhydrous Dichloromethane (DCM). Perform a baseline Thin-Layer Chromatography (TLC) using a Hexanes:EtOAc gradient. Causality: You must confirm the absence of the highly polar 5-hydroxy degradant before beginning; degraded starting material will skew all subsequent stoichiometric calculations.
Step 2: Environmental Control
Purge the reaction flask with dry Argon or Nitrogen gas. Causality: Trace moisture in the air can react with organic bases or coupling partners to generate highly nucleophilic hydroxide ions in situ, triggering the SNAr cascade.
Step 3: Thermal Regulation
Cool the solution to 0°C using an ice-water bath. Causality: SNAr is a kinetically driven process. Lowering the temperature drastically reduces the kinetic energy available to overcome the activation barrier required for Meisenheimer complex formation.
Step 4: Introduction of the Non-Nucleophilic Base
Dropwise, add 1.2 equivalents of anhydrous N,N-Diisopropylethylamine (DIPEA). Causality: The massive steric bulk of the isopropyl groups prevents the nitrogen lone pair from physically reaching the highly shielded C5 carbon, neutralizing nucleophilic threat while maintaining basicity.
Step 5: Real-Time LCMS Validation
Introduce your desired coupling partner or electrophile. After 30 minutes, pull a 10 µL aliquot and run an LCMS. Causality: You must verify the integrity of the C5-Br bond. Look for the characteristic 1:1 isotopic mass pattern (M and M+2) of bromine. If the isotopic pattern is lost, SNAr degradation has occurred.
Step 6: Controlled Quenching
Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) rather than pure water. Causality: Pure water can create localized zones of high pH as it mixes with the organic base. NH₄Cl acts as a mild buffer, immediately neutralizing the base and preventing late-stage hydrolysis during the workup phase.
Optimized step-by-step workflow for handling activated halotriazoles without C5 degradation.
References
Title: Nucleophilic substitution of the nitro group in 1-substituted 3-nitro-1H-1,2,4-triazoles in ethanolic potassium hydroxide
Source: ResearchGate
URL
Resolving overlapping peaks in HPLC analysis of 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole
Welcome to the Chromatography Support Center. This guide is engineered for researchers and drug development professionals facing co-elution and overlapping peaks during the HPLC analysis of 5-bromo-1-methyl-3-nitro-1H-1,...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Chromatography Support Center. This guide is engineered for researchers and drug development professionals facing co-elution and overlapping peaks during the HPLC analysis of 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole and its synthetic precursors or positional isomers.
As a Senior Application Scientist, I have structured this guide to move beyond generic "trial-and-error" advice. Here, we address the fundamental chromatographic mechanisms—explaining why your peaks overlap and how to systematically manipulate stationary and mobile phase chemistry to achieve baseline resolution.
Part 1: Mechanistic Troubleshooting FAQs
Q1: Why do 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole and its positional isomers co-elute as a single, overlapping peak on my standard C18 column?Causality: Alkyl columns like C18 separate analytes almost exclusively based on hydrophobic (dispersive) interactions. Positional isomers of your analyte (such as 3-bromo-1-methyl-5-nitro-1H-1,2,4-triazole) possess virtually identical partition coefficients (LogP) and molecular volumes. Because their hydrophobicities are indistinguishable, the C18 stationary phase lacks the necessary chemical selectivity (
α
) to differentiate them, resulting in peak overlap[1].
Q2: Which stationary phase chemistry is required to resolve these closely eluting nitro-triazole isomers?Causality: You must switch to an orthogonal selectivity mechanism. We strongly recommend a Pentafluorophenyl (PFP) stationary phase. The PFP ligand acts as a strong Lewis acid (electron acceptor). The nitro group on your triazole ring is a strong dipole and Lewis base, while the bromo group is highly polarizable. PFP columns exploit
π−π
interactions, dipole-dipole interactions, and charge-transfer mechanisms[2]. This allows the column to recognize the subtle electronic and steric differences between the 3-nitro/5-bromo and 5-nitro/3-bromo configurations, forcing the isomers to elute at different times.
Q3: I switched to a PFP column, but my resolution (
Rs
) is still below 1.5. What mobile phase adjustments should I make?Causality: If you are using Acetonitrile (ACN) as your organic modifier, you must switch to Methanol (MeOH) . Acetonitrile contains a carbon-nitrogen triple bond (
π
electrons). These solvent
π
electrons actively compete with your nitro-triazole analyte for the
π−π
interaction sites on the PFP stationary phase, effectively "masking" the column's unique selectivity. Methanol lacks
π
electrons, allowing the PFP phase to interact fully with your analyte, drastically improving peak spacing[3][4].
Part 2: Quantitative Selectivity Comparison
To understand the magnitude of the phase change, review the quantitative interaction parameters governing the separation of nitroaromatics and halogenated heterocycles.
Selectivity Parameter
Standard C18 Phase
Pentafluorophenyl (PFP) Phase
Mechanistic Impact on 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole
Hydrophobicity (H)
High (~1.00)
Moderate (~0.65)
C18 over-relies on LogP, failing to resolve triazole isomers.
π−π
Interaction
None (0.00)
Very High (>0.90)
PFP strongly binds the electron-rich nitro-triazole ring system.
Dipole-Dipole
Low (~0.15)
High (~0.85)
Differentiates the spatial arrangement of the polar
NO2
and
Br
groups.
Steric Resistance (S)*
Moderate
High
PFP's rigid fluorinated ring discriminates positional isomers effectively.
Optimal Modifier
Acetonitrile (ACN)
Methanol (MeOH)
MeOH prevents solvent competition for
π−π
binding sites on PFP.
Part 3: Diagnostic Workflow for Peak Resolution
Follow this logical decision tree to troubleshoot overlapping peaks in your triazole assays.
Caption: Workflow for resolving nitro-triazole overlapping peaks using orthogonal selectivity.
Part 4: Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your results, you must implement a self-validating system. A method is only valid if it continuously proves its own resolving power prior to analyzing unknown samples.
Step 1: System Preparation & Column Equilibration
Install a high-efficiency PFP column (e.g., 2.7 µm superficially porous particle PFP, 4.6 x 100 mm) to maximize theoretical plates (
N
)[3].
Set the column oven temperature to 30°C . Causality: Lower temperatures enhance
π−π
and dipole interactions, whereas high temperatures can disrupt these weak forces and cause peaks to merge.
Flush the system with 100% HPLC-grade Methanol to remove any residual Acetonitrile from previous runs.
Step 2: Mobile Phase Formulation
Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water. (Causality: Though the triazole lacks a free N-H, formic acid suppresses the ionization of residual silanols on the silica support, preventing peak tailing).
Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Methanol.
Step 3: Gradient Elution Program
Program the following shallow gradient to maximize selectivity (
α
) during the critical elution window:
0.0 - 2.0 min: 10% B (Isocratic hold to focus the analyte band)
2.0 - 12.0 min: 10%
→
60% B (Shallow ramp to exploit dipole differences)
12.0 - 15.0 min: 60%
→
95% B (Column wash)
15.0 - 20.0 min: 10% B (Re-equilibration)
Flow Rate: 1.0 mL/min.
Step 4: System Suitability Test (The Self-Validating Mechanism)
Before injecting any experimental samples, the system must validate its own resolving power.
Prepare a Resolution Control Standard: Spike pure 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole with a known concentration of its closest structural isomer (e.g., 3-bromo-1-methyl-5-nitro-1H-1,2,4-triazole).
Inject the Control: Run the gradient method.
Calculate Resolution (
Rs
): Use the chromatography software to calculate the resolution between the two isomer peaks.
Formula:
Rs=2(tR2−tR1)/(w1+w2)
Validation Gate: If
Rs≥1.5
(baseline resolution), the system has validated its orthogonal selectivity, and you may proceed with sample analysis. If
Rs<1.5
, the system is invalid; decrease the gradient slope (e.g., 10%
→
40% B) or lower the temperature to 25°C before re-testing.
References
Methods for Changing Peak Resolution in HPLC: Advantages and Limitations
Source: chromatographyonline.com
URL:[Link]
Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns
Source: agilent.com
URL:[Link]
Getting the Most from Phenyl Stationary Phases for HPLC
Source: chromatographyonline.com
URL:[Link]
Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases
Source: waters.com
URL:[Link]
Minimizing byproduct formation during 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole nitration
[label="5-Hydroxy-1-methyl-3-nitro Reaction pathways during the nitration of 5-bromo-1-methyl-1H-1,2,4-triazole. Quantitative Data: Reaction Conditions vs.
Author: BenchChem Technical Support Team. Date: April 2026
[label="5-Hydroxy-1-methyl-3-nitro
Reaction pathways during the nitration of 5-bromo-1-methyl-1H-1,2,4-triazole.
Quantitative Data: Reaction Conditions vs. Byproduct Formation
The following table summarizes the causal relationship between reaction parameters and the resulting product distribution.
Temperature (°C)
HNO3
Equivalents
Yield of Target (%)
Hydrolysis Byproduct (%)
Ipso-Nitration Byproduct (%)
25
1.5
15
< 1
0
60
1.5
88
2
< 1
85
1.5
55
28
5
60
5.0 (Excess)
62
4
25
Data indicates that maintaining 60 °C with strictly 1.5 equivalents of nitric acid provides the optimal thermodynamic balance, preventing C5-bromine displacement.
Frequently Asked Questions (Troubleshooting)
Q1: Why am I observing significant formation of the triazolone (hydrolysis) byproduct during workup?A1: The C-Br bond in the resulting 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole is highly activated toward nucleophilic aromatic substitution (
SNAr
) due to the strong electron-withdrawing nature of the newly added C3-nitro group [1]. If the reaction mixture is quenched too slowly, the localized heat of dilution from the sulfuric acid raises the temperature, allowing water to act as a nucleophile and displace the bromine.
Solution: Always quench by pouring the reaction mixture over a large excess of vigorously stirred crushed ice, never by adding water to the acid.
Q2: What causes the formation of 1-methyl-3,5-dinitro-1H-1,2,4-triazole?A2: This is a classic case of ipso-nitration [2]. When a large excess of nitrating agent is used, the nitronium ion attacks the C5 position bearing the bromine atom, leading to the expulsion of
Br+
and the formation of a dinitro-triazole.
Solution: Limit the fuming nitric acid to exactly 1.5 equivalents. Monitor the reaction via HPLC and initiate the quench immediately upon consumption of the starting material.
Q3: Can I use standard concentrated nitric acid (68%) instead of fuming nitric acid (90%+)?A3: No. The 1,2,4-triazole ring is highly deactivated. Using 68% nitric acid introduces excessive water into the system. This not only retards the generation of the active nitronium ion (
NO2+
) but also directly promotes the
SNAr
hydrolysis of the C5-bromine atom at the elevated temperatures required for the reaction to proceed [3].
Optimized Step-by-Step Experimental Protocol
This protocol is engineered as a self-validating system; the visual cues (fume evolution, precipitation) serve as built-in quality control checkpoints.
Reagents Required:
5-Bromo-1-methyl-1H-1,2,4-triazole (Precursor)
Concentrated Sulfuric Acid (
H2SO4
, 98%)
Fuming Nitric Acid (
HNO3
, >90%)
Crushed Ice / Deionized Water
Step 1: Substrate Dissolution
Equip a dry, 250 mL round-bottom flask with a magnetic stir bar, an internal temperature probe, and an addition funnel.
Add 20 mL of concentrated
H2SO4
and cool the flask to 0–5 °C using an ice-salt bath.
Slowly add 10.0 g (61.7 mmol) of 5-bromo-1-methyl-1H-1,2,4-triazole in small portions. Causality check: Ensure complete dissolution before proceeding to prevent localized exotherms during nitration.
Step 2: Nitronium Ion Generation and Addition
In a separate dry flask, prepare the mixed acid by carefully adding 4.0 mL (approx. 92.5 mmol, 1.5 eq) of fuming
HNO3
to 10 mL of concentrated
H2SO4
at 0 °C.
Transfer the mixed acid to the addition funnel.
Add the mixed acid dropwise to the triazole solution, maintaining the internal temperature strictly below 10 °C.
Step 3: Electrophilic Aromatic Substitution
Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature over 30 minutes.
Attach a reflux condenser and heat the reaction mixture to exactly 60 °C using a thermostatically controlled oil bath. Maintain this temperature for 3 hours. Warning: Exceeding 65 °C will trigger ipso-nitration and hydrolysis.
Step 4: Quenching and Product Isolation
Cool the reaction mixture to room temperature.
Vigorously stir 200 g of crushed ice in a large beaker. Slowly pour the acidic reaction mixture directly onto the ice. Self-validation: A white to pale-yellow precipitate of 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole should form immediately.
Allow the ice to melt completely, then filter the precipitate under vacuum.
Wash the filter cake with copious amounts of cold deionized water until the filtrate is pH neutral.
Dry the product in a vacuum oven at 40 °C overnight.
References
ARKIVOC. (2005). Direct nitration of five membered heterocycles. Semantic Scholar. Retrieved from[Link]
Tolstyakov, V. V. (2017). Synthesis of 5-azido-3-nitro-1H-1,2,4-triazole by using a cyanoethyl activating group. Chemistry of Heterocyclic Compounds. Retrieved from[Link]
Comparing reactivity: 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole vs 3-bromo-1-methyl-5-nitro-1H-1,2,4-triazole
Executive Summary For drug development professionals and synthetic chemists, functionalizing the 1,2,4-triazole core is a critical step in building bioactive scaffolds. When working with disubstituted 1-methyl-1,2,4-tria...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
For drug development professionals and synthetic chemists, functionalizing the 1,2,4-triazole core is a critical step in building bioactive scaffolds. When working with disubstituted 1-methyl-1,2,4-triazoles, understanding the regioselectivity and leaving group kinetics of nucleophilic aromatic substitution (
SNAr
) is paramount.
This guide provides an objective, data-driven comparison of two isomeric building blocks: 3-bromo-1-methyl-5-nitro-1H-1,2,4-triazole and 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole . By analyzing their mechanistic behavior, we will demonstrate how the position of the leaving group dictates reaction conditions, overall yield, and substitution pathways.
To predict the behavior of these two isomers, one must evaluate two primary chemical forces: regioselective activation and leaving group ability .
Regioselective Activation (C5 vs. C3)
In 1-alkyl-1,2,4-triazoles, the C5 position is vastly more electrophilic than the C3 position. This is due to the strong inductive electron-withdrawing effect of the adjacent N1 (which bears the alkyl group) and N4 atoms. When a nucleophile attacks the C5 position, the resulting Meisenheimer complex is highly stabilized because the negative charge is efficiently delocalized across the N1, N2, and N4 heteroatoms. Consequently,
SNAr
reactions on these scaffolds occur almost exclusively at the C5 position, regardless of whether the leaving group is a halogen or a nitro group.
Leaving Group Ability: Nitro vs. Bromo
While both bromo and nitro groups can act as leaving groups in heteroaromatic systems, the nitro group at the C5 position is exceptionally labile. The displacement of the 5-nitro group is kinetically favored due to its high polarizability and the thermodynamic relief of steric clash between the bulky 5-nitro group and the adjacent 1-methyl group (1)[1]. In contrast, displacing a 5-bromo group requires higher activation energy, necessitating elevated temperatures or stronger nucleophiles (2)[2].
Fig 1. Regioselective SNAr pathways highlighting C5 substitution and leaving group disparities.
Comparative Data Summary
The table below summarizes the quantitative and qualitative reactivity profiles of the two isomers when subjected to standard
SNAr
conditions.
Property
3-Bromo-1-methyl-5-nitro-1H-1,2,4-triazole
5-Bromo-1-methyl-3-nitro-1H-1,2,4-triazole
Primary Reactive Site
C5 Position
C5 Position
Leaving Group
Nitro (-NO₂)
Bromo (-Br)
Retained Functional Group
3-Bromo
3-Nitro
Relative Reactivity
Very High (Fast kinetics)
High (Moderate kinetics)
Steric Relief Driving Force
High (Relieves C5-NO₂ / N1-Me clash)
Moderate
Typical Temperature Req.
20°C – 40°C
60°C – 80°C
Typical Nucleophiles
Amines, Alkoxides, Thiolates
Amines, Alkoxides, Thiolates
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate strategic solvent choices, stoichiometric controls, and in-process monitoring to guarantee the successful functionalization of the 1,2,4-triazole core (3)[3].
Protocol A:
SNAr
of 3-Bromo-1-methyl-5-nitro-1H-1,2,4-triazole
Objective: Mild synthesis of 5-amino-3-bromo-1-methyl-1H-1,2,4-triazole derivatives.
Substrate Preparation: Dissolve 1.0 equivalent of 3-bromo-1-methyl-5-nitro-1H-1,2,4-triazole in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration. Causality: DMF stabilizes the polar Meisenheimer transition state, accelerating the displacement of the nitro group.
Nucleophile Addition: Add 1.1 equivalents of the desired secondary amine, followed dropwise by 1.5 equivalents of N,N-diisopropylethylamine (DIPEA). DIPEA acts as a non-nucleophilic acid scavenger to neutralize the generated nitrous acid.
Thermal Activation: Stir the reaction mixture at room temperature (20-25°C). Due to the exceptional leaving ability of the 5-nitro group, external heating is rarely required.
Reaction Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The starting material should be completely consumed within 2 to 4 hours.
Workup & Purification: Quench the reaction with ice water. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with 5% LiCl solution (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.
Protocol B:
SNAr
of 5-Bromo-1-methyl-3-nitro-1H-1,2,4-triazole
Objective: Thermally-driven synthesis of 5-amino-1-methyl-3-nitro-1H-1,2,4-triazole derivatives.
Substrate Preparation: Dissolve 1.0 equivalent of 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole in anhydrous DMF or Ethanol (0.2 M).
Nucleophile Addition: Add 1.5 equivalents of the amine and 2.0 equivalents of an inorganic base such as K₂CO₃. Causality: An excess of nucleophile and a stronger base are required to drive the displacement of the less reactive bromo group.
Thermal Activation: Heat the mixture to 60-80°C. The higher activation energy barrier for C-Br bond cleavage necessitates sustained thermal input.
Reaction Monitoring: Monitor via LC-MS. Reaction times are typically longer, ranging from 6 to 12 hours depending on the steric bulk of the nucleophile.
Workup & Purification: Cool the mixture to room temperature. If using ethanol, concentrate the solvent, dilute with water, and collect the precipitated product via vacuum filtration. If using DMF, perform an aqueous extraction with dichloromethane (DCM), dry, and purify via recrystallization or column chromatography.
Fig 2. Standardized experimental workflow for nucleophilic substitution of 1,2,4-triazoles.
Conclusion
When designing synthetic routes involving disubstituted 1-methyl-1,2,4-triazoles, the 3-bromo-1-methyl-5-nitro isomer offers a highly reactive, kinetically favored pathway for C5 functionalization under mild conditions, preserving the 3-bromo group for subsequent cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions). Conversely, the 5-bromo-1-methyl-3-nitro isomer requires harsher conditions to achieve C5 substitution but successfully yields 3-nitro-functionalized products, which are valuable in specific antimicrobial and energetic material applications.
References
Sukhanov, G. T., et al. "Alkyl Substituent in Heterocyclic Substrate, Carbon Skeleton Length of O-Nucleophilic Agent and Conditions Influence the Product Composition from Competitive Reactions of SNipso Substitution by Aliphatic Oligoethers." National Center for Biotechnology Information (PMC).[Link]
Sutherland, C. J., et al. "Repositioning antitubercular 6-nitro-2,3- dihydroimidazo[2,1-b][1,3]oxazoles for neglected tropical diseases." CORE.[Link]
Pevzner, M. S., et al. "Nucleophilic substitution of the nitro group in 1-substituted 3-nitro-1H-1,2,4-triazoles in ethanolic potassium hydroxide." ResearchGate.[Link]
Benchmarking 5-Bromo-1-methyl-3-nitro-1H-1,2,4-triazole: A Comparative Guide to Halogenated Nitro-Triazole Scaffolds
Executive Summary In the development of advanced pharmaceuticals, energetic materials, and agrochemicals, the 1,2,4-triazole core serves as a highly versatile building block. When functionalized with a nitro group and a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the development of advanced pharmaceuticals, energetic materials, and agrochemicals, the 1,2,4-triazole core serves as a highly versatile building block. When functionalized with a nitro group and a halogen, this heterocycle becomes a powerful electrophilic scaffold. This guide objectively benchmarks 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole against its halogenated counterparts (fluoro, chloro, and iodo), analyzing its reactivity profile, synthetic utility, and application in drug discovery.
By detailing the causality behind its chemical behavior and providing self-validating experimental protocols, this guide equips researchers with the mechanistic insights needed to optimize nucleophilic aromatic substitution (SNAr) workflows.
Mechanistic Rationale: The Role of the Halogen and Nitro Group
The reactivity of halogenated nitro-triazoles is governed by the profound electronic effects of their substituents. The 1,2,4-triazole ring is inherently electron-deficient. The addition of a strongly electron-withdrawing nitro (–NO2) group at the C3 position further depletes electron density, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the entire ring system[1].
This electronic depletion activates the C5 position, making it highly susceptible to attack by nucleophiles. In this SNAr mechanism, the halogen at C5 acts as the leaving group. The choice of halogen dictates the activation energy required to form the intermediate Meisenheimer complex and the subsequent rearomatization rate[2].
Fig 1: SNAr mechanism highlighting Meisenheimer complex stabilization by the C3-nitro group.
Comparative Performance Data
When benchmarking the 5-bromo derivative against other halogens, bromine emerges as the "Goldilocks" leaving group. While fluorine creates the most electrophilic C5 carbon, 5-fluoro derivatives are notoriously difficult to synthesize directly and often require harsh halogen exchange (Halex) reactions from the bromo-precursor at 150°C[3]. Conversely, the C-Cl bond in the 5-chloro variant requires higher activation energy to break during SNAr than the C-Br bond, leading to longer reaction times or the need for elevated temperatures.
Gold Standard for library generation & drug discovery
5-Iodo -1-methyl-3-nitro-1,2,4-triazole
Lowest (~53 kcal/mol)
Variable (Prone to side reactions)
Moderate
Transition-metal catalyzed cross-coupling
Validated Experimental Workflows
To utilize 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole effectively, it must be synthesized with high regioselectivity. The following protocol details the N1-methylation of the 3-bromo-5-nitro-1H-1,2,4-triazole precursor.
Objective: Synthesize the N1-methylated scaffold while preventing N2 or N4 methylation, ensuring complete removal of unreacted precursors.
Step-by-Step Methodology:
Deprotonation (0°C): Dissolve 13.1 g of 3-bromo-5-nitro-1H-1,2,4-triazole in 100 mL of acetone. Cool the stirred solution to 0°C and treat with 30 mL of 10% sodium hydroxide (NaOH) solution[4].
Causality: Cooling to 0°C minimizes the exothermic degradation of the solvent and controls the kinetics of the subsequent alkylation, favoring the thermodynamically stable N1-alkylated triazolide anion.
Alkylation: Add 9.5 g of dimethyl sulfate dropwise. Stir the mixture for 18 hours at room temperature[4].
Causality: Dimethyl sulfate acts as a hard electrophile, preferentially attacking the most electron-rich nitrogen of the stabilized triazolide system.
Solvent Exchange: Evaporate the mixture in vacuo, dilute the residue with water, and extract with ethyl acetate[4].
Causality: Acetone is highly water-miscible. Removing it ensures efficient partitioning of the organic product into the ethyl acetate layer without emulsion formation.
Self-Validating Alkaline Wash (Critical Step): Wash the combined organic extracts with 2N NaOH, followed by water[4].
Validation Mechanism: This step makes the protocol self-validating. Unreacted 3-bromo-5-nitro-1H-1,2,4-triazole possesses a highly acidic N-H proton (pKa ~3–5) due to the electron-withdrawing nitro group. The 2N NaOH completely deprotonates any residual starting material, pulling it irreversibly into the aqueous layer. If the organic layer yields a product after this wash, it is chemically guaranteed to be the fully methylated, non-acidic derivative.
Crystallization: Evaporate the organic layer in vacuo and recrystallize the resulting solid from a mixture of ethyl acetate and cyclohexane to yield the pure title compound (m.p. 90.5°–91.5°C)[4].
Fig 2: Regioselective synthesis and self-validating purification workflow.
Application Landscape
The 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole scaffold is not merely a synthetic intermediate; it is a critical pharmacophore precursor across multiple therapeutic areas:
Antitrypanosomatid Agents (Chagas Disease): Halogenated nitro-triazoles have demonstrated profound efficacy against Trypanosoma cruzi. Literature indicates that the 3-nitro-1,2,4-triazole core exhibits improved antiparasitic activity and lower toxicity profiles compared to traditional 2-nitroimidazole cores[5]. SNAr modification at the C5 position allows for the rapid generation of compound libraries to explore structure-activity relationships (SAR)[6].
Antifungal Therapeutics: Triazole rings are foundational to modern antifungals (e.g., fluconazole, voriconazole). Nitro-triazole derivatives are actively synthesized via nucleophilic substitution to overcome emerging fungal resistance, acting as potent bioisosteres[7].
Nucleoside Analog Synthesis: In specialized applications, bromo-nitro-triazoles are utilized in fusion synthesis. The precursor is melted with acetylated sugars under mild Lewis acid catalysis (e.g., ZnCl2) to obtain complex, low-melting-point heterocyclic nucleosides[].
References
PrepChem - Synthesis of 5-Bromo-1-methyl-3-nitro-1H-1,2,4-triazole.
URL:[Link]
Journal of Medicinal Chemistry (ACS Publications) - Design and Synthesis of Novel 3-Nitro-1H-1,2,4-triazole-1,2,3-triazole-1,4-disubstituted Analogs as Promising Antitrypanosomatid Agents.
URL:[Link]
National Institutes of Health (NIH) - Evaluation of Triazole and Isoxazole Derivatives as Potential Anti-infective Agents.
URL:[Link]
MDPI - Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents.
URL:[Link]
The Journal of Organic Chemistry (ACS Publications) - Aromatic Nucleophilic Substitution (SNAr) of meso-Nitroporphyrin.
URL:[Link]
National Institutes of Health (NIH) - 1,2,3-Triazoles as leaving groups: SNAr reactions with O- and C-nucleophiles.
URL: [Link]
Spectroscopic Validation of 5-Bromo-1-methyl-3-nitro-1H-1,2,4-triazole Reaction Intermediates: A Comparative Methodological Guide
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of antimicrobial, antifungal, and antiasthmatic agents [1]. Within this chemical space, 5-bromo-1-methy...
Author: BenchChem Technical Support Team. Date: April 2026
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of antimicrobial, antifungal, and antiasthmatic agents [1]. Within this chemical space, 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole (CAS: 31123-19-0) serves as a highly versatile electrophilic building block. The presence of the strongly electron-withdrawing nitro group at the 3-position, combined with the methyl group at the 1-position, highly activates the bromine atom at the 5-position toward Nucleophilic Aromatic Substitution (S_NAr).
However, monitoring the S_NAr reaction of this substrate—particularly capturing the transient Meisenheimer complex intermediates—presents a significant analytical challenge. Unraveling these reaction mechanisms is crucial for process safety, yield optimization, and the prevention of hazardous intermediate accumulation during scale-up. As [2], this guide objectively compares three distinct spectroscopic methodologies for the validation of these critical intermediates.
S_NAr Reaction Pathway of 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole showing intermediate formation.
To establish a self-validating analytical system, researchers must balance temporal resolution (the ability to capture short-lived species) with structural fidelity (the ability to unambiguously assign atomic connectivity). Relying on a single technique often leads to incomplete mechanistic pictures.
In Situ Flow FTIR (e.g., ReactIR)
Mechanism: Monitors changes in vibrational frequencies, specifically the C-Br stretch (typically 600–700 cm⁻¹) and the asymmetric/symmetric NO₂ stretches (1530 and 1350 cm⁻¹). During the formation of the Meisenheimer intermediate, the aromaticity is temporarily disrupted, leading to a distinct shift in the triazole ring breathing modes.
Advantage: Exceptional temporal resolution (spectra acquired every few seconds). It is non-destructive and highly sensitive to functional group transformations.
Limitation: Lacks the ability to provide definitive 3D structural elucidation. Overlapping fingerprint regions can complicate data interpretation in complex solvent matrices.
In Operando Flow NMR
Mechanism: Utilizes a flow cell integrated within an NMR spectrometer to acquire real-time ¹H, ¹³C, or ¹⁵N spectra. For 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole, tracking the N-CH₃ protons (singlet, ~4.0 ppm) provides a direct window into the electronic environment of the triazole ring. The intermediate formation causes a transient upfield shift due to the loss of aromatic deshielding [3].
Advantage: Unparalleled structural fidelity. allows for definitive tracking of atom-specific interactions and pre-equilibrium states [3].
Limitation: Lower sensitivity compared to FTIR; requires higher concentrations or longer acquisition times, which may miss extremely short-lived species unless the reaction is conducted at sub-ambient temperatures.
Offline UPLC-HRMS (High-Resolution Mass Spectrometry)
Mechanism: Reaction aliquots are chemically quenched and analyzed via liquid chromatography coupled with time-of-flight (TOF) or Orbitrap MS.
Advantage: Provides exact mass and isotopic distribution (crucial for confirming the presence or loss of the bromine isotope pattern: ⁷⁹Br/⁸¹Br).
Limitation: The quenching process can degrade transient intermediates, leading to false negatives. It is a retrospective technique rather than a real-time monitor.
Quantitative Performance Matrix
Analytical Modality
Temporal Resolution
Structural Fidelity
Sensitivity to Intermediates
Primary Limitation
In Situ Flow FTIR
High (< 10 seconds)
Low (Functional groups only)
High
Overlapping vibrational bands
In Operando Flow NMR
Moderate (1 - 5 minutes)
High (Exact atomic connectivity)
Moderate
Lower sensitivity, requires higher conc.
Offline UPLC-HRMS
Low (Retrospective)
Moderate (Exact mass)
Low (Prone to degradation)
Cannot capture short-lived species
Integrated Experimental Protocols: A Self-Validating Workflow
To achieve rigorous scientific integrity, the following protocols describe a combined in operando approach, mitigating the individual weaknesses of each technique.
Integrated multi-modal spectroscopic workflow for real-time reaction monitoring and validation.
Protocol A: In Situ FTIR Reaction Monitoring
Causality: FTIR is deployed first to establish the kinetic baseline and identify the precise temporal window of maximum intermediate concentration. Without this step, NMR acquisitions may be triggered too early or too late to capture the Meisenheimer complex.
Probe Preparation: Insert a DiComp (Diamond) ATR probe into a continuous flow reactor. Collect a background spectrum of the anhydrous solvent (e.g., acetonitrile) at the target reaction temperature (optimized to -20°C to artificially extend the intermediate's half-life).
Baseline Establishment: Charge the reactor with a 0.5 M solution of 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole. Acquire spectra every 15 seconds for 5 minutes to establish a stable baseline for the NO₂ and C-Br stretching frequencies.
Nucleophile Addition: Introduce the nucleophile (e.g., a primary amine) via a syringe pump at a controlled, continuous rate.
Data Acquisition & Profiling: Monitor the emergence of transient peaks (specifically the disrupted aromatic ring stretches) that appear and subsequently decay as the final product forms. Export the kinetic profiles (Absorbance vs. Time) to pinpoint the time of maximum intermediate accumulation (
Tmax
).
Protocol B: In Operando Flow NMR for Structural Elucidation
Causality: Once FTIR identifies the intermediate's lifespan (
Tmax
), Flow NMR is tuned to acquire spectra precisely during this window to confirm the exact molecular structure, ensuring the transient IR signals correspond to the predicted S_NAr intermediate and not an off-target degradation product.
System Integration: Connect the reactor outlet to a customized NMR flow cell using PEEK tubing. Ensure the transfer line is temperature-controlled to prevent intermediate degradation during transit.
Shimming and Tuning: Flow the starting material solution and perform gradient shimming on the N-CH₃ signal (~4.0 ppm).
Reaction Execution: Initiate the reaction. Utilizing the temporal data from Protocol A, trigger a series of rapid 1D ¹H and ¹³C NMR acquisitions during the
Tmax
phase.
Isotopic Tracking (Critical Step): Utilize a ¹⁵N-labeled amine nucleophile. The appearance of a transient ¹H-¹⁵N coupling in the NMR spectrum provides unequivocal proof of the nucleophile's attack at the 5-position prior to the expulsion of the bromide leaving group.
Conclusion
Relying on a single analytical modality for intermediate validation is a critical vulnerability in modern drug development. While offline MS provides essential mass confirmation, it routinely fails to capture the transient Meisenheimer complexes inherent to the S_NAr reactions of highly activated triazoles like 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole. By coupling the high temporal resolution of in situ FTIR with the structural authority of in operando Flow NMR, researchers can construct a self-validating, comprehensive mechanistic profile that ensures process safety and scalability.
References
Synthesis, Characterization and Pharmacological Evaluation of Antimicrobial Activity of Novel 1,2,4-Triazole Derivatives. Journal of Emerging Technologies and Innovative Research (JETIR). [Link]
Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis. ResearchGate. [Link]
Mechanistic Insights into the Formation of 1-Alkylidene/Arylidene-1,2,4-triazolinium Salts. Aalto University / ACS.[Link]
Comparative
A Comparative Toxicological Assessment of 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole and Related Azole Building Blocks
In the landscape of drug discovery and development, the synthesis of novel molecular entities with therapeutic potential is a primary objective. Azole derivatives, particularly the 1,2,4-triazole scaffold, are of signifi...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of drug discovery and development, the synthesis of novel molecular entities with therapeutic potential is a primary objective. Azole derivatives, particularly the 1,2,4-triazole scaffold, are of significant interest due to their prevalence in a wide range of biologically active compounds.[1] The introduction of a nitro group and halogen substituents can further modulate the physicochemical and pharmacological properties of these molecules. However, such modifications also necessitate a thorough evaluation of their toxicological profiles to ensure a favorable safety margin. This guide provides a comparative overview of the toxicity of 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole and related azole building blocks, with a focus on providing a framework for their preclinical safety assessment. While direct comparative data for 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole is limited in publicly available literature, this guide will leverage data from structurally similar compounds and established toxicological testing protocols to provide a comprehensive evaluation strategy.
Introduction: The Double-Edged Sword of Nitro-Substituted and Halogenated Triazoles
The 1,2,4-triazole ring is a key pharmacophore found in numerous antifungal, antiviral, and anticancer agents.[1][2] The electronic properties of the nitro group and halogens can enhance the biological activity of the parent molecule. For instance, 3-nitro-1,2,4-triazoles have been investigated as hypoxia-selective agents in cancer therapy and as potential anti-parasitic drugs.[3][4] The rationale behind their use in these contexts often lies in the bioreductive activation of the nitro group under hypoxic conditions, leading to the formation of cytotoxic species that selectively target oxygen-deficient cells, such as those found in solid tumors or certain parasitic infections.[3]
However, the very features that confer desirable bioactivity—the presence of a nitro group and halogens—also raise toxicological concerns. Nitroaromatic compounds are a well-known class of chemicals with the potential for genotoxicity and mutagenicity.[5][6] The reduction of the nitro group can lead to the formation of reactive intermediates that can interact with cellular macromolecules, including DNA. Similarly, halogenated compounds can exhibit their own unique toxicity profiles. Therefore, a systematic and comparative toxicological evaluation is paramount for any new chemical entity belonging to this class.
This guide will focus on a proposed comparative study of the following compounds:
The inclusion of these related building blocks allows for a systematic evaluation of the contribution of the bromo, chloro, and nitro substituents to the overall toxicity profile.
In Vitro Cytotoxicity Assessment: A First Look at Cellular Toxicity
The initial step in assessing the toxicity of a new chemical entity is typically an evaluation of its in vitro cytotoxicity against a panel of relevant cell lines. This provides a rapid and cost-effective means of determining the concentration at which a compound elicits a toxic response in a cellular context.
Experimental Design
A robust in vitro cytotoxicity assessment should employ multiple assays that measure different cellular endpoints. This approach provides a more comprehensive picture of the potential mechanisms of cell death. The following assays are recommended:
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][7][8]
Neutral Red Uptake (NRU) Assay: This assay assesses the integrity of the lysosomal membrane, another marker of cell health.[2][4][9]
Lactate Dehydrogenase (LDH) Release Assay: This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.[10][11][12]
A panel of cell lines should be selected to represent different tissue types, such as liver (e.g., HepG2), kidney (e.g., HEK293), and a representative cancer cell line (e.g., HeLa or A549).
Expected Outcomes and Structure-Activity Relationships
Based on the available literature for related compounds, we can anticipate certain trends. The presence of the nitro group is expected to confer some level of cytotoxicity. Studies on other 3-nitro-1,2,4-triazoles have shown cytotoxic effects, although often with lower chronic aerobic toxicity compared to analogous 2-nitroimidazoles. The addition of a halogen atom at the 5-position may modulate this cytotoxicity. It is plausible that the more reactive bromo-substituted compound could exhibit slightly higher cytotoxicity than its chloro- and non-halogenated counterparts due to potential differences in cellular uptake, metabolism, or interaction with cellular targets. The parent 1H-1,2,4-triazole is expected to have the lowest cytotoxicity.[13]
Table 1: Proposed In Vitro Cytotoxicity Assay Panel
Assay
Principle
Endpoint Measured
MTT
Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[7][8]
Cell Viability (Metabolic Activity)
Neutral Red Uptake (NRU)
Uptake and accumulation of the supravital dye neutral red in the lysosomes of viable cells.[2][4]
Cell Viability (Lysosomal Integrity)
LDH Release
Measurement of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[10][11]
Cell Death (Membrane Integrity)
Figure 1: Workflow for in vitro cytotoxicity assessment.
Genotoxicity and Mutagenicity: Assessing the Potential for DNA Damage
A critical concern for nitroaromatic compounds is their potential to cause DNA damage, which can lead to mutations and potentially cancer. The Ames test is a widely accepted bacterial reverse mutation assay used to assess the mutagenic potential of a chemical.[1][6][14]
Experimental Protocol: The Ames Test
The Ames test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it in their growth medium.[14] The assay measures the ability of a test compound to cause a reverse mutation (reversion) that restores the ability of the bacteria to synthesize histidine and grow on a histidine-free medium.[14] The test should be performed with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[6]
Anticipated Results
The presence of the nitro group in 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole and its analogs raises a flag for potential mutagenicity. However, studies on other nitro-heterocycles have shown that the mutagenic potential is highly dependent on the overall molecular structure.[5][6] It is possible that the 1,2,4-triazole ring system modulates the genotoxicity of the nitro group. A comparative Ames test of the four proposed compounds would be highly informative. An increase in the number of revertant colonies compared to the negative control would indicate a mutagenic potential.
Figure 2: Simplified workflow of the Ames test for mutagenicity.
In Vivo Acute Systemic Toxicity: A Whole-Organism Perspective
While in vitro assays provide valuable initial data, in vivo studies are essential for understanding the systemic toxicity of a compound in a whole organism. An acute oral toxicity study is a standard initial in vivo test.
Methodology: OECD Test Guideline 423 (Acute Toxic Class Method)
The OECD Test Guideline 423 is a stepwise procedure that uses a small number of animals (typically rodents) to classify a substance based on its acute oral toxicity.[15] The method involves dosing animals at one of a series of fixed dose levels and observing them for signs of toxicity and mortality over a 14-day period.[15] This approach allows for an estimation of the LD50 (the dose that is lethal to 50% of the test animals) and provides information on the clinical signs of toxicity.
Potential Findings and Comparative Insights
Based on data for the parent 1H-1,2,4-triazole, which has a reported oral LD50 in rats of 1320-1750 mg/kg bw, it is anticipated that the substituted triazoles will also exhibit some level of acute toxicity.[13] The nitro and bromo/chloro substitutions may increase the toxicity. Of particular interest would be the observation of any specific organ toxicities. For instance, some nitrotriazole compounds, such as 3-nitro-1,2,4-triazol-5-one (NTO), have been shown to cause testicular toxicity in rats.[7][16] A comparative in vivo study would reveal if this is a class effect for nitrotriazoles and how the halogen substitution influences this and other potential organ-specific toxicities.
Table 2: Key Parameters in an Acute Oral Toxicity Study (OECD 423)
Parameter
Description
LD50 Estimation
Statistical estimation of the dose causing 50% mortality.
Clinical Signs
Observations of changes in behavior, appearance, and physiological functions.
Body Weight Changes
Monitoring of body weight throughout the study period.
Gross Necropsy
Macroscopic examination of organs and tissues at the end of the study.
Histopathology
Microscopic examination of selected organs to identify cellular damage.
Preliminary Assessment of Organ-Specific Toxicity
Based on the chemical class and available data on related compounds, a preliminary assessment of potential organ-specific toxicities is warranted.
Hepatotoxicity: Azole compounds, in general, are known to have the potential for hepatotoxicity, often through the inhibition of cytochrome P450 enzymes.[17][18] In vitro assays using human hepatocytes or liver-derived cell lines (e.g., HepG2) can be employed to assess markers of liver injury, such as changes in liver enzyme levels (ALT, AST) and cell viability.[19][20]
Cardiotoxicity: While less commonly associated with this specific class of compounds, cardiotoxicity is a significant concern in drug development.[21][22] Initial screening could involve in vitro assays using human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to assess for effects on beating rate and cellular viability.[23]
Neurotoxicity: Some chemicals can elicit neurotoxic effects.[24][25][26][27][28] Initial in vitro screening using neuronal cell lines can assess for changes in cell viability and morphology upon exposure to the test compounds. In vivo studies should include careful observation for any neurological signs.
Conclusion and Future Directions
A systematic, comparative approach as outlined in this guide, starting with in vitro cytotoxicity and genotoxicity assays and progressing to in vivo acute toxicity studies, will provide a robust initial safety profile. The comparison with the parent nitro-triazole, a halogenated analog, and the parent triazole heterocycle will be instrumental in elucidating the structure-toxicity relationships and identifying the specific contributions of the nitro and bromo substituents to the overall toxicity.
The findings from these initial studies will guide further, more detailed toxicological investigations, including repeated-dose toxicity studies and more in-depth mechanistic studies, to fully characterize the safety profile of this and other related azole building blocks. This rigorous, data-driven approach is essential for the responsible development of new and effective therapeutic agents.
References
Jenkins, T. C., Stratford, I. J., & Stephens, M. A. (1989). 3-Nitro-1,2,4-triazoles as hypoxia-selective agents. Anticancer Drug Design, 4(2), 145–160. [Link]
Francisco, A. F., et al. (2013). Novel 3-nitro-1H-1,2,4-triazole-based compounds as potential anti-Chagasic drugs. PLoS Neglected Tropical Diseases, 7(10), e2482. [Link]
Maes, L., et al. (1989). Comparison of the toxicity of fluconazole and other azole antifungal drugs to murine and human granulocyte-macrophage progenitor cells in vitro. Journal of Antimicrobial Chemotherapy, 24(5), 747–755. [Link]
Francisco, A. F., et al. (2013). Novel 3-Nitro-1H-1,2,4-Triazole-Based Compounds as Potential Anti-Chagasic Drugs: In Vivo Studies. Pathogens, 2(4), 593-605. [Link]
Crouse, L. C., et al. (2015). Oral Toxicity of 3-Nitro-1,2,4-triazol-5-one in Rats. International Journal of Toxicology, 34(5), 421-430. [Link]
U.S. Army Public Health Center. (2019). Wildlife Toxicity Assessment for 3-Nitro-1,2,4-Triazol-5-One (NTO). [Link]
Al-Masoudi, N. A., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Pharmaceutical Research International, 34(1A), 1-10. [Link]
Molbase. (n.d.). Synthesis of 5-Bromo-1-methyl-3-nitro-1H-1,2,4-triazole. [Link]
da Silva, E. F., et al. (2015). Studies of genotoxicity and mutagenicity of nitroimidazoles: Demystifying this critical relationship with the nitro group. Memorias do Instituto Oswaldo Cruz, 110(4), 491-499. [Link]
National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2016). 1H-1,2,4-Triazole: Human health tier II assessment. [Link]
Krishna, K. L., et al. (2021). Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model. Journal of Pharmaceutical Research International, 33(60B), 167-178. [Link]
Salimi, A., et al. (2021). Hepatotoxicity Induced by Azole Antifungal Agents: A Review Study. Journal of Toxicology, 2021, 6655638. [Link]
Health Council of the Netherlands. (2015). 1,2,4-triazole; Health-based recommended occupational exposure limit. [Link]
Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 29-60. [Link]
Organisation for Economic Co-operation and Development (OECD). (2018). Test No. 424: Neurotoxicity Study in Rodents. OECD Publishing. [Link]
Ghafoor, K., et al. (2021). Comparison of Azoles-Induced Hepatotoxicity. Journal of Toxicology, 2021, 8890863. [Link]
Kopa, T., & Sadowski, Z. (2023). The Future of Azoles in Agriculture—Balancing Effectiveness and Toxicity. Toxics, 11(12), 987. [Link]
Food and Agriculture Organization of the United Nations & World Health Organization. (2007). Pesticide residues in food - 2007: Toxicological evaluations. [Link]
Karpenko, Y., et al. (2022). Toxicity parameters of a new 1,2,4-triazole derivative when subcutaneously injected to guinea pigs. Regulatory Mechanisms in Biosystems, 13(1), 104-109. [Link]
Fesenko, D. O., et al. (2023). Synthesis and acute toxicity of new S-derivatives (1,2,4-triazole-3(2H)-yl)methyl) thiopyrimidines. Journal of Organic and Pharmaceutical Chemistry, 21(3), 43-50. [Link]
U.S. Environmental Protection Agency. (2009). Robust Summaries & Test Plan: 1H-1,2,4-triazole. [Link]
da Silva, E. F., et al. (2015). Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group. Memorias do Instituto Oswaldo Cruz, 110(4), 491-499. [Link]
Bondock, S., et al. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 26(21), 6543. [Link]
He, W. Y., et al. (2016). The characterization of 1-(4-bromophenyl)-5-phenyl-1H-1,2,3-triazole on acute toxicity, antimicrobial activities, photophysical property, and binding to two globular proteins. Journal of Photochemistry and Photobiology B: Biology, 164, 148-156. [Link]
Creative Bioarray. (n.d.). What Are the Best Methods to Test Cardiotoxicity?. [Link]
Frontiers Media. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 974139. [Link]
Assay Genie. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit. [Link]
ECETOC. (1992). Evaluation of the Neurotoxic Potential of Chemicals. [Link]
Tolosa, L., et al. (2012). Development of a Multiparametric Cell-based Protocol to Screen and Classify the Hepatotoxicity Potential of Drugs. Toxicological Sciences, 126(2), 428-442. [Link]
Organisation for Economic Co-operation and Development (OECD). (2004). Guidance Document for Neurotoxicity Testing. OECD Publishing. [Link]
Rodrigues, R. M., et al. (2021). The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Expert Opinion on Drug Metabolism & Toxicology, 17(10), 1167-1180. [Link]
National Research Council (US) Committee on Toxicology. (1982). Strategies to Determine Needs and Priorities for Toxicity Testing: Volume 2: Appendixes. National Academies Press (US). [Link]
Georgiadis, M. S., et al. (2022). Cardiotoxicity of Chemical Substances: An Emerging Hazard Class. International Journal of Molecular Sciences, 23(14), 7793. [Link]
Kim, J. H., et al. (2023). Early prediction of potential hepatotoxic metabolites to aid lead selection in drug discovery. Archives of Toxicology, 97(11), 3037-3051. [Link]
World Health Organization. (2001). Neurotoxicity risk assessment for human health: principles and approaches. [Link]
Zhang, H., et al. (2012). Systems Toxicology Approach for Testing Chemical Cardiotoxicity in Larval Zebrafish. Toxicological Sciences, 125(2), 529-539. [Link]
Kim, Y., et al. (2023). Advancing hepatotoxicity assessment: current advances and future directions. Cellular and Molecular Life Sciences, 80(8), 221. [Link]
Schaffert, A., et al. (2023). Cardiotoxicity of chemicals: Current regulatory guidelines, knowledge gaps, and needs. ALTEX, 40(2), 337-339. [Link]
Auerbach, S. S., et al. (2022). Developing a Screening Strategy to Identify Hepatotoxicity and Drug Interaction Potential of Botanicals. Toxicological Sciences, 190(Supplement_1), S48-S60. [Link]
Validating Structural Isomers of Highly Substituted 1H-1,2,4-Triazoles: A Comparative Guide to 2D NMR, 1D NMR, and X-ray Crystallography
The synthesis of highly substituted heterocycles, such as bromo-methyl-nitro-1H-1,2,4-triazoles, frequently yields a complex mixture of regioisomers. Because the 1,2,4-triazole ring contains three nitrogen atoms (N1, N2,...
Author: BenchChem Technical Support Team. Date: April 2026
The synthesis of highly substituted heterocycles, such as bromo-methyl-nitro-1H-1,2,4-triazoles, frequently yields a complex mixture of regioisomers. Because the 1,2,4-triazole ring contains three nitrogen atoms (N1, N2, and N4), alkylation (e.g., methylation) can occur at multiple sites, producing distinct structural isomers. For drug development professionals and synthetic chemists, unambiguously assigning these isomers is a critical regulatory and functional requirement.
This guide objectively compares the analytical performance of 1D NMR, 2D NMR (
1
H-
13
C HMBC and
1
H-
15
N HMBC), and X-ray crystallography in validating triazole regioisomers. By examining the causality behind these experimental techniques, we provide a field-proven, self-validating workflow for absolute structural assignment.
The Analytical Challenge: Why 1D NMR is Insufficient
When analyzing a bromo-methyl-nitro-1,2,4-triazole, the molecule lacks aromatic protons. The only proton signal originates from the N-methyl group.
While 1D
1
H and
13
C NMR are standard frontline tools, they rely heavily on empirical chemical shift correlations. The strong electron-withdrawing effects of the bromo and nitro groups at the C3 and C5 positions drastically perturb the local electronic environment, rendering standard predictive models unreliable. Furthermore, 1D NMR cannot directly prove connectivity between the methyl group and the specific nitrogen atom in the heteroaromatic ring. Relying solely on 1D NMR often leads to misassigned regioisomers, a critical failure point in downstream pharmacological testing.
To achieve absolute certainty, researchers must transition to techniques that map through-bond connectivities or provide 3D spatial coordinates.
Comparative Analysis of Isomer Validation Techniques
The following table summarizes the performance metrics of the primary analytical alternatives used for triazole isomer validation.
Analytical Technique
Resolution & Specificity
Sample Requirement
Time Investment
Regioisomer Confidence
Primary Limitation
1D NMR (
1
H,
13
C)
Low (Lacks connectivity data)
~5–10 mg
< 30 minutes
Low
Cannot unambiguously distinguish N1, N2, or N4 alkylation sites.
2D
1
H-
13
C HMBC
High
~15–20 mg
2–4 hours
High
Relies on prior accurate assignment of C3 and C5 quaternary carbons.
2D
1
H-
15
N HMBC
Very High
~30–50 mg
12–24 hours
Absolute
Low sensitivity due to the low natural abundance of the
15
N isotope (0.37%).
X-Ray Crystallography
Absolute (3D Spatial)
Single Crystal
Days to Weeks
Absolute (Solid)
Requires a crystallizable sample; represents solid-state only, not solution dynamics.
The 2D NMR Paradigm: Establishing a Self-Validating System
To definitively assign the methyl position on a bromo-nitro-1,2,4-triazole, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is the gold standard. HMBC detects long-range scalar couplings (usually
2J
and
3J
) between protons and heteronuclei (
13
C or
15
N).
The Mechanistic Logic of HMBC in Triazoles
The 1,2,4-triazole ring follows the numbering N1–N2–C3–N4–C5. The position of the methyl group dictates its coupling pathway:
N1-Alkylation: The methyl protons will show a strong
3JCH
correlation to C5, and a
2JNH
correlation directly to N1.
N2-Alkylation: The methyl protons will show a
3JCH
correlation to C3, and a
2JNH
correlation directly to N2.
N4-Alkylation: The methyl protons will show
3JCH
correlations to both C3 and C5, and a
2JNH
correlation to N4.
By utilizing
1
H-
15
N HMBC, researchers can indirectly measure the
15
N chemical shifts without needing isotopic enrichment, directly pinpointing the alkylation site [1].
Caption: Logical pathways for differentiating 1,2,4-triazole regioisomers using long-range HMBC J-couplings.
To ensure scientific integrity, the following protocol is designed as a self-validating system . You cannot interpret HMBC data accurately without first ruling out direct
1J
couplings using HSQC.
Step 1: Sample Preparation & Environmental Control
Action: Dissolve ~30–50 mg of the purified triazole isomer in 0.6 mL of anhydrous DMSO-
d6
. Add 0.05% TMS as an internal standard.
Causality: DMSO-
d6
is chosen over CDCl
3
because its high dielectric constant stabilizes the polar nitro-triazole system, reducing line broadening caused by tautomeric exchange. High concentration is mandatory to overcome the 0.37% natural abundance of
15
N [2].
Step 2: Baseline 1D Acquisition & HSQC Filtration
Action: Acquire standard 1D
1
H and
13
C spectra. Follow immediately with a
1
H-
13
C HSQC experiment.
Causality: The HSQC maps all direct
1JCH
bonds (e.g., the methyl C-H bond). This acts as a negative control for the HMBC; any cross-peaks appearing in the HSQC must be ignored in the HMBC to prevent false "long-range" connectivity assignments.
Step 3:
1
H-
13
C HMBC Acquisition
Action: Set up the HMBC experiment optimized for a long-range coupling constant (
nJCH
) of 8 Hz.
Causality: In heteroaromatic systems,
3JCH
couplings from an N-methyl group to adjacent ring carbons typically fall between 6–9 Hz. Optimizing the delay time (
Δ=1/2J
) for 8 Hz maximizes the cross-peak intensity for the critical Methyl-to-C3/C5 correlations.
Step 4:
1
H-
15
N HMBC Acquisition
Action: Configure the
1
H-
15
N HMBC sequence. Crucially, optimize the long-range coupling delay for 2–5 Hz rather than the standard 8 Hz. Increase the number of scans (e.g., 128–256 scans per increment) to boost the signal-to-noise ratio.
Causality: Long-range
2JNH
and
3JNH
couplings across a triazole ring are significantly weaker than their carbon counterparts [3]. Failing to optimize the relaxation delay for this specific 2–5 Hz window will result in missing cross-peaks, leading to a false-negative structural assignment.
Caption: Decision-tree workflow for the structural validation of highly substituted 1,2,4-triazole isomers.
The Role of X-Ray Crystallography
While 2D NMR provides robust solution-state validation, X-ray crystallography remains the ultimate arbiter of absolute 3D configuration. For bromo-methyl-nitro-triazoles, the heavy bromine atom provides excellent anomalous dispersion, making it highly suitable for absolute structure determination.
However, crystallography is limited by the physical properties of the isomer. If the specific regioisomer is an oil at room temperature or exhibits severe polymorphism, growing a diffraction-quality single crystal may become a bottleneck. Therefore, X-ray crystallography should be viewed as a complementary technique to 2D NMR, rather than a standalone replacement. A self-validating analytical package for IND (Investigational New Drug) submissions typically requires both solution-state (NMR) and solid-state (X-ray) confirmation.
Conclusion
Validating the structural isomers of bromo-methyl-nitro-1H-1,2,4-triazoles requires moving beyond the limitations of 1D NMR. By leveraging the specific
2J
and
3J
coupling pathways inherent to the triazole ring, 1
H-
15
N HMBC and 1
H-
13
C HMBC provide a highly accurate, solution-state method for mapping N-alkylation sites. When executed as a self-validating system—using HSQC to filter artifacts and optimizing delay times for specific heteroaromatic coupling constants—2D NMR stands as the most efficient and reliable method for structural elucidation in modern drug development.
References
Salgado, A., Varela, C., García Collazo, A. M., & Pevarello, P. (2010). Differentiation between [1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry, 48(8), 614-622.[Link]
Pordeli, M. K. V., et al. (2013). Long-Range 1H–15N J Couplings Providing a Method for Direct Studies of the Structure and Azide–Tetrazole Equilibrium in a Series of Azido-1,2,4-triazines and Azidopyrimidines. The Journal of Organic Chemistry.[Link]
Tichý, M., et al. (2023). N-Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations. RSC Advances.[Link]
Safety & Regulatory Compliance
Safety
Operational Safety & Disposal Master Protocol: 5-Bromo-1-methyl-3-nitro-1H-1,2,4-triazole
As researchers push the boundaries of energetic materials and specialized heterocyclic drug scaffolds, the handling of multi-hazard compounds becomes a critical operational challenge. 5-Bromo-1-methyl-3-nitro-1H-1,2,4-tr...
Author: BenchChem Technical Support Team. Date: April 2026
As researchers push the boundaries of energetic materials and specialized heterocyclic drug scaffolds, the handling of multi-hazard compounds becomes a critical operational challenge. 5-Bromo-1-methyl-3-nitro-1H-1,2,4-triazole is a prime example of a chemical that defies standard disposal protocols. It is not merely a halogenated organic waste; its nitrogen-rich triazole core and nitro substituent classify it as a potential energetic material.
This guide provides a definitive, causality-driven protocol for the safe handling, segregation, and terminal disposal of this compound, ensuring laboratory safety and environmental compliance.
Physicochemical Hazard Profile
To design a self-validating disposal protocol, we must first deconstruct the molecule's hazard profile. The combination of a halogen (bromine) and an energetic functional group (nitro) on a high-nitrogen heterocycle dictates every downstream logistical decision[1].
High N:C ratio indicates potential thermal instability.
Molecular Weight
206.99 g/mol
Dense, potentially shock-sensitive solid.
Primary Hazard Class
Halogenated Organic / Energetic
Cannot be standard-incinerated; requires scrubbers[3].
Combustion Byproducts
NOx, HBr, CO, CO2, N2
Mandates environmental emission controls.
The Logic of Disposal Risk Assessment
Standard solvent or solid waste disposal relies on straightforward incineration. However, introducing a nitro-triazole into a standard waste stream introduces a severe risk of deflagration or detonation during transport or combustion.
The disposal workflow must systematically neutralize the energetic risk (desensitization) before addressing the chemical risk (halogenated incineration).
Disposal workflow for the safe desensitization, segregation, and destruction of energetic waste.
Step-by-Step Disposal & Spill Response Protocol
Phase 1: Spill Response and Desensitization (The "Wet" Method)
When dealing with spilled or waste nitro-triazoles, the primary threat is mechanical shock, friction, or electrostatic discharge igniting a dust explosion[4].
Evacuate & Assess : Clear personnel from the immediate area. Verify the absolute absence of ignition sources (open flames, hot plates, static-prone equipment).
PPE Protocol : Don anti-static lab coats, heavy-duty nitrile gloves (double-gloved), and a P95/P100 particulate respirator[3].
Phlegmatization (Wetting) : Gently mist the spilled solid with water or an appropriate inert solvent.
Mechanistic Causality: Dry nitro-triazoles possess a high nitrogen-to-carbon ratio, rendering them susceptible to kinetic energy transfer. Wetting the material acts as a phlegmatizer (a desensitizing agent), absorbing thermal energy and dampening the kinetic shock that could initiate a self-sustaining exothermic decomposition[5].
Collection : Use strictly non-sparking, conductive tools (e.g., Teflon-coated or grounded brass spatulas) to sweep up the moistened material[6].
Mechanistic Causality: Standard steel spatulas pose a critical strike-spark hazard. Explosive or energetic materials must never be struck with standard metal implements[5].
Phase 2: Segregation and Packaging
Improper packaging of energetic waste can lead to catastrophic pressure buildup or unintended reactions.
Primary Containment : Place the collected, moistened material into a clean, dry, anti-static polyethylene container[6]. Do not use glass containers.
Mechanistic Causality: If slow thermal decomposition occurs, gas evolution (N2, NOx) can pressurize a rigid glass container, turning it into a fragmentation hazard. Polyethylene offers flexibility and prevents static accumulation.
Secondary Containment : Place the primary container inside a secondary heavy-duty hazardous waste bin lined with an inert absorbent.
Labeling : Clearly label the container as: "Halogenated Energetic Waste - Contains Bromine and Nitro-Triazole. DO NOT SUBJECT TO SHOCK OR FRICTION."
Storage Restrictions : Store in a cool, dry, well-ventilated explosion-proof cabinet. Strictly segregate from strong oxidizers, reducing agents, and heavy metals.
Mechanistic Causality: Triazoles can react with heavy metals (like copper or lead) to form heavy-metal triazolate salts, which are exponentially more shock-sensitive than the parent compound.
Phase 3: High-Temperature Incineration
5-Bromo-1-methyl-3-nitro-1H-1,2,4-triazole cannot be poured down the drain or sent to a standard municipal incinerator[3].
Vendor Handoff : Transfer the waste only to a licensed hazardous waste disposal contractor explicitly certified for handling energetic and halogenated organics[3].
Incineration Parameters : The material must be burned in a specialized chemical incinerator equipped with a high-temperature afterburner[3].
Mechanistic Causality: The triazole ring is highly stable. Standard incineration temperatures may only partially combust the molecule, releasing toxic unburned intermediates. The afterburner ensures complete thermal destruction into elemental gases.
Scrubber Neutralization : The incinerator must utilize a caustic scrubber system (e.g., NaOH spray).
Mechanistic Causality: Thermal breakdown of the 5-bromo substituent generates highly corrosive Hydrogen Bromide (HBr) gas. Simultaneously, the nitro group generates nitrogen oxides (NOx). The caustic scrubber chemically neutralizes HBr and NOx into benign aqueous salts (e.g., NaBr, NaNO3) before atmospheric release, preventing severe environmental toxicity[3].
Personal protective equipment for handling 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole
As a Senior Application Scientist, I have designed this comprehensive safety and operational guide for handling 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole (CAS: 31123-19-0). This compound is a highly valuable building bl...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I have designed this comprehensive safety and operational guide for handling 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole (CAS: 31123-19-0). This compound is a highly valuable building block in both medicinal chemistry and the development of energetic materials. However, its unique structural motifs demand a rigorous, self-validating safety protocol that goes beyond standard laboratory practices.
Part 1: Mechanistic Hazard Assessment
To handle this chemical safely, you must first understand the causality behind its hazards. We treat this compound with elevated caution due to two primary molecular features:
Energetic Instability (The Nitro-Triazole Core): Compounds containing a nitro-triazole framework exhibit high heats of formation and high nitrogen content. While 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole is primarily utilized as a synthetic intermediate[1], the inherent nature of nitro-triazoles means they can be sensitive to thermal stress, friction, and electrostatic discharge (ESD)[2][3].
Toxicology and Biological Reactivity: The compound carries specific GHS hazard statements: H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), and H335 (Respiratory irritation)[4]. Mechanistically, the bromine atom at the 5-position is highly activated toward nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group at the 3-position. While this reactivity makes it an excellent synthetic electrophile, it also means the compound can readily react with biological nucleophiles (such as cysteine residues in skin proteins), necessitating rigorous dermal protection.
Quantitative Hazard and Mitigation Summary
Property / Hazard
Quantitative/GHS Data
Required PPE / Mitigation Strategy
Molecular Weight
206.99 g/mol
Standard analytical balance calibration.
Acute Toxicity (Oral)
H302 (Harmful if swallowed)
Fume hood draft, N95/P100 respirator if outside hood.
Skin Irritation
H315 (Causes skin irritation)
Double-gloving (Inner: Nitrile, Outer: Neoprene).
Eye Irritation
H319 (Serious eye irritation)
Splash goggles + Full face shield for >1g scale.
Respiratory Irritation
H335 (Respiratory irritation)
Minimum face velocity of 100 fpm in fume hood.
ESD / Friction Sensitivity
Variable (Nitro-triazole class)
Anti-static FR lab coat, conductive footwear, ionizing bar.
Part 2: Personal Protective Equipment (PPE) Protocol
Every piece of PPE chosen for this workflow is part of a self-validating system designed to break the chain of exposure and ignition.
Hand Protection (Double-Gloving): Standard nitrile gloves are insufficient for prolonged exposure to brominated heteroaromatics due to rapid permeation rates. Protocol: Wear a 4-mil Nitrile inner glove for dexterity, overlaid with a heavy-duty Neoprene or extended-cuff Nitrile outer glove to block lipophilic permeation.
Body Protection (Anti-Static & FR): Because nitro-triazoles can act as energetic materials[5], the accumulation of static electricity on standard polyester lab coats poses a severe ignition risk. Protocol: Wear a 100% cotton or specialized Flame-Resistant (FR), anti-static lab coat.
Eye and Face Protection:Protocol: Chemical splash goggles are mandatory. If handling quantities greater than 1 gram, a full-face blast shield must be utilized to protect against unexpected energetic fragmentation.
Footwear:Protocol: Conductive or anti-static footwear is required to ground the operator, preventing spark generation during movement[6].
Part 3: Operational Plan (Handling & Workflow)
The sequence of operations is just as critical as the equipment itself. Follow this step-by-step methodology for weighing and reacting the compound.
Workflow for handling electrostatic-sensitive nitro-triazoles.
Step-by-Step Methodology:
Zone Setup: Clear the fume hood of all unnecessary combustible materials. Place a dark-colored, anti-static spill mat on the surface to easily visualize the pale powder and neutralize static charge.
Grounding: Activate an ionizing bar or anti-static gun near the analytical balance. Nitro-triazoles can accumulate static charge during transfer, which poses a latent ignition risk[7].
Frictionless Weighing: Tare the weighing boat. Use a conductive metal spatula or an anti-static plastic spatula. Critical Causality: Never scrape the compound aggressively against the glass threads of the reagent bottle, as polynitro and nitro-heterocyclic compounds can be highly friction-sensitive[5].
Reaction Initiation: Dissolve the compound in the chosen solvent (e.g., acetone or ethyl acetate)[1] immediately after weighing to mitigate dust inhalation and energetic risks. Maintain strict temperature control (e.g., 0°C to room temperature) during reactions to prevent thermal runaway and decomposition[5].
Part 4: Chemical Waste & Disposal Plan
Improper disposal of nitro-triazoles can lead to the formation of highly unstable byproducts in waste streams.
Step-by-Step Disposal Protocol:
Strict Segregation:Never mix nitro-triazole waste with heavy metal waste streams (e.g., copper, lead, zinc, silver). Nitro-triazoles can react with heavy metals to form metal triazolate complexes, which are highly sensitive primary explosives[7].
Quenching & Dilution: Ensure all residual 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole is fully dissolved and diluted in a compatible organic solvent (such as ethyl acetate or acetone) before disposal. Do not dispose of the dry powder directly into a waste bin.
Containment: Transfer the diluted solution to a dedicated, clearly labeled "Halogenated Organic Waste" container.
Labeling: Explicitly list "Brominated Nitro-Triazole Derivatives" on the waste manifest to alert environmental health and safety (EHS) personnel of the energetic and halogenated nature of the contents.
Safe chemical waste disposal pathway for nitro-triazole derivatives.